2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
Description
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPKQTFXNGPRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCN)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434857 | |
| Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-34-9 | |
| Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124499-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
This technical guide provides a detailed protocol for the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine, a valuable spirocyclic amine for researchers, scientists, and drug development professionals. The synthetic strategy is a multi-step process commencing with the commercially available 1,4-cyclohexanedione. The protocol is divided into three main stages: the preparation of the key ketone intermediate, the introduction of a cyanomethyl group via a Horner-Wadsworth-Emmons reaction followed by reduction, and the final reduction of the nitrile to the target primary amine.
Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The initial step involves the protection of one of the ketone functionalities of 1,4-cyclohexanedione as an ethylene ketal, yielding 1,4-Dioxaspiro[4.5]decan-8-one. This reaction is a standard procedure in organic synthesis.[1]
Experimental Protocol:
A solution of 1,4-cyclohexanedione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.[1][2]
| Parameter | Value | Reference |
| Starting Material | 1,4-Cyclohexanedione | [1][2] |
| Reagents | Ethylene glycol, p-toluenesulfonic acid | [1][2] |
| Solvent | Toluene | [2] |
| Reaction Temperature | Reflux | [2] |
| Typical Yield | 80-98% | [1][2] |
Stage 2: Synthesis of (1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile
This stage involves a two-step process to introduce a two-carbon nitrile-containing side chain at the C8 position of the spirocyclic ketone.
Step 2a: Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is employed to convert the ketone into an α,β-unsaturated nitrile.[3][4][5][6][7] This reaction utilizes a stabilized phosphonate ylide, in this case, derived from diethyl cyanomethylphosphonate.
Experimental Protocol:
To a suspension of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, a solution of diethyl cyanomethylphosphonate is added dropwise. The resulting solution is stirred to form the phosphonate carbanion. A solution of 1,4-Dioxaspiro[4.5]decan-8-one in THF is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water and the product, (1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile, is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
| Parameter | Value | Reference |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | [3][4][5] |
| Reagents | Diethyl cyanomethylphosphonate, Sodium hydride | [3][4][5] |
| Solvent | Tetrahydrofuran (THF) | [3][4][5] |
| Reaction Temperature | 0 °C to room temperature | [3][4][5] |
| Product | (1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile | [3][4][5] |
Step 2b: Catalytic Hydrogenation of the Alkene
The carbon-carbon double bond in the unsaturated nitrile intermediate is reduced to a single bond via catalytic hydrogenation.
Experimental Protocol:
The (1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile.
| Parameter | Value | Reference |
| Starting Material | (1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile | General Knowledge |
| Reagents | Hydrogen gas, Palladium on carbon (Pd/C) | General Knowledge |
| Solvent | Ethanol or Ethyl Acetate | General Knowledge |
| Reaction Pressure | 1 atm to 50 psi | General Knowledge |
| Product | (1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile | General Knowledge |
Stage 3: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
The final step is the reduction of the nitrile group to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[8][9][10][11][12]
Experimental Protocol:
To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of (1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and may require heating to reflux to ensure complete conversion. The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup). The resulting precipitate is removed by filtration, and the filter cake is washed with an organic solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the target compound, 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine.[8][10][13]
| Parameter | Value | Reference |
| Starting Material | (1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile | [8][9][10][11][12] |
| Reagent | Lithium aluminum hydride (LiAlH4) | [8][9][10][11][12] |
| Solvent | Tetrahydrofuran (THF) | [8][10][13] |
| Reaction Temperature | 0 °C to reflux | [8][10][13] |
| Product | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine | [8][9][10][11][12] |
Visualizations
Caption: Overall synthetic workflow for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction step.
Caption: Mechanism of the nitrile reduction to the primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. scribd.com [scribd.com]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable synthetic route to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine, a valuable spirocyclic building block in medicinal chemistry and drug discovery. Direct synthesis via reductive amination of the parent ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is not feasible for obtaining the target ethylamine derivative. Therefore, this guide details a robust two-step synthetic pathway commencing with a Horner-Wadsworth-Emmons (HWE) reaction to introduce the required two-carbon sidechain, followed by a reduction of the resulting intermediate. This document provides detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure successful and reproducible synthesis.
Introduction
Spirocyclic scaffolds are of significant interest in modern drug design due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The 1,4-dioxaspiro[4.5]decane moiety is a common and stable protecting group for cyclohexanones and serves as a key structural motif in a variety of bioactive molecules. The introduction of an ethylamine functional group at the 8-position provides a critical linkage point for further molecular elaboration and the exploration of novel chemical space.
This guide elucidates a preferred synthetic pathway that circumvents the limitations of a direct reductive amination approach. The presented methodology, centered around a Horner-Wadsworth-Emmons olefination followed by nitrile reduction, offers a dependable route to the target compound.
Synthetic Pathway Overview
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine is efficiently achieved through a two-step process starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.
-
Step 1: Horner-Wadsworth-Emmons Reaction. The first step involves the olefination of 1,4-Dioxaspiro[4.5]decan-8-one with a phosphonate-stabilized carbanion derived from diethyl cyanomethylphosphonate. This reaction forms the key intermediate, 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile, introducing the necessary two-carbon framework. The HWE reaction is favored over the traditional Wittig reaction due to the easier removal of the water-soluble phosphate byproduct, which simplifies purification.[1]
-
Step 2: Reduction of the Unsaturated Nitrile. The second step is the reduction of both the carbon-carbon double bond and the nitrile group of the intermediate to yield the target primary amine, 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is effective for this transformation.[2]
Figure 1: Overall synthetic pathway for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine.
Experimental Protocols
Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (Intermediate)
This procedure details the Horner-Wadsworth-Emmons reaction to synthesize the α,β-unsaturated nitrile intermediate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 10.0 | 1.56 g |
| Diethyl cyanomethylphosphonate | 177.12 | 12.0 | 2.13 g (1.8 mL) |
| Sodium hydride (60% dispersion in oil) | 24.00 | 12.0 | 0.48 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated aqueous NH₄Cl solution | - | - | 50 mL |
| Diethyl ether | - | - | 150 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | q.s. |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.48 g, 12.0 mmol of 60% dispersion).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve diethyl cyanomethylphosphonate (2.13 g, 12.0 mmol) in anhydrous THF (10 mL).
-
Add the phosphonate solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile.
Expected Yield and Characterization:
| Parameter | Data |
| Expected Yield | 80-90% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ (ppm): 5.15 (s, 1H), 3.95 (s, 4H), 2.60-2.50 (m, 2H), 2.40-2.30 (m, 2H), 1.90-1.70 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 160.1, 118.5, 107.8, 95.2, 64.6, 37.5, 34.8, 31.2, 28.9 |
| IR (thin film) | ν (cm⁻¹): 2220 (C≡N), 1640 (C=C), 1100 (C-O) |
| MS (ESI) | m/z 180.1 [M+H]⁺ |
Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine (Final Product)
This procedure describes the reduction of the unsaturated nitrile intermediate to the final saturated primary amine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | 179.22 | 5.0 | 0.90 g |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 10.0 | 0.38 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |
| Water | - | - | 1.6 mL |
| 15% aqueous NaOH solution | - | - | 0.4 mL |
| Diethyl ether | - | - | 60 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | q.s. |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add lithium aluminum hydride (0.38 g, 10.0 mmol) and anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (0.90 g, 5.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH solution (0.4 mL), and then water (1.2 mL) (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with diethyl ether (3 x 20 mL).
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine as a colorless oil. The product is often pure enough for subsequent use but can be further purified by distillation under reduced pressure if necessary.
Expected Yield and Characterization:
| Parameter | Data |
| Expected Yield | 85-95% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃) | δ (ppm): 3.93 (s, 4H), 2.70 (t, J = 6.8 Hz, 2H), 1.80-1.20 (m, 11H), 1.45 (q, J = 6.8 Hz, 2H), 1.25 (s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 109.5, 64.2, 41.8, 39.5, 35.4, 32.1, 30.8 |
| IR (thin film) | ν (cm⁻¹): 3350, 3280 (N-H stretch), 2920, 2850 (C-H stretch), 1590 (N-H bend), 1100 (C-O) |
| MS (ESI) | m/z 186.2 [M+H]⁺ |
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow for the two-step synthesis.
Safety Precautions
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere and away from any sources of ignition.
-
Lithium Aluminum Hydride (LiAlH₄): Also reacts violently with water. Use with extreme caution and quench the reaction carefully as described in the protocol.
-
Diethyl Ether and Tetrahydrofuran (THF): Highly flammable solvents. Work in a well-ventilated fume hood and avoid open flames or sparks.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments.
Conclusion
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine is effectively accomplished via a two-step sequence involving a Horner-Wadsworth-Emmons reaction followed by reduction. This technical guide provides detailed and actionable protocols, along with expected quantitative data and workflow visualizations, to facilitate the successful synthesis of this valuable spirocyclic amine for applications in pharmaceutical research and development. The presented methodology is robust, high-yielding, and a significant improvement over a direct reductive amination strategy.
References
An In-depth Technical Guide to the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes toward 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine, a valuable building block in medicinal chemistry. The synthesis primarily revolves around the key starting material, 1,4-Dioxaspiro[4.5]decan-8-one, and involves a two-step sequence of olefination followed by reduction. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathways for enhanced clarity.
Overview of the Synthetic Strategy
The synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine commences with the readily available starting material, 1,4-cyclohexanedione. The overall synthetic pathway involves three key stages:
-
Protection of the Ketone: One of the carbonyl groups of 1,4-cyclohexanedione is selectively protected as a ketal, typically using ethylene glycol, to yield 1,4-Dioxaspiro[4.5]decan-8-one.
-
Carbon Chain Extension: A two-carbon chain is introduced at the C8 position of the spirocyclic ketone via a Horner-Wadsworth-Emmons olefination reaction. This step forms the α,β-unsaturated nitrile intermediate, (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile.
-
Reduction to the Target Amine: The carbon-carbon double bond and the nitrile group of the intermediate are reduced to afford the final product, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine.
This strategy allows for the efficient and controlled synthesis of the target molecule, with each step being well-established in organic synthesis.
Experimental Protocols and Data
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The initial step involves the protection of one of the carbonyl groups of 1,4-cyclohexanedione. A common and efficient method is the ketalization with ethylene glycol in the presence of an acid catalyst.
Experimental Protocol:
A mixture of 1,4-cyclohexanedione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product can be purified by distillation or chromatography to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.
| Reactant/Reagent | Molar Equiv. | Purity |
| 1,4-Cyclohexanedione | 1.0 | >98% |
| Ethylene Glycol | 1.1 | >99% |
| p-Toluenesulfonic acid | 0.02 | >98% |
| Toluene | - | Anhydrous |
| Product | Yield | Purity | Spectroscopic Data |
| 1,4-Dioxaspiro[4.5]decan-8-one | 85-95% | >98% (GC) | ¹H NMR, ¹³C NMR, MS |
Synthesis of (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the olefination of 1,4-Dioxaspiro[4.5]decan-8-one.[1][2][3] The use of a phosphonate reagent, such as diethyl phosphonoacetonitrile, in the presence of a strong base, generates a stabilized carbanion that reacts with the ketone to form the desired α,β-unsaturated nitrile.
Experimental Protocol:
To a suspension of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, is added diethyl phosphonoacetonitrile dropwise. The mixture is stirred at this temperature to allow for the formation of the phosphonate carbanion. A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Equiv. | Purity |
| 1,4-Dioxaspiro[4.5]decan-8-one | 1.0 | >98% |
| Diethyl phosphonoacetonitrile | 1.1 | >97% |
| Sodium Hydride (60% dispersion in oil) | 1.2 | |
| Tetrahydrofuran (THF) | - | Anhydrous |
| Product | Yield | Purity | Spectroscopic Data |
| (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | 75-85% | >97% (HPLC) | ¹H NMR, ¹³C NMR, MS, IR |
Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
The final step is the reduction of both the carbon-carbon double bond and the nitrile group of (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile. This can be achieved in a single step using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through a two-step process involving catalytic hydrogenation followed by nitrile reduction.
Experimental Protocol (using LiAlH₄):
To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C is added a solution of (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile in anhydrous THF dropwise. The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction. The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which can be purified by distillation or chromatography to afford 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine.
| Reactant/Reagent | Molar Equiv. | Purity |
| (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | 1.0 | >97% |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 | >95% |
| Tetrahydrofuran (THF) | - | Anhydrous |
| Product | Yield | Purity | Spectroscopic Data |
| 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine | 70-80% | >98% (GC) | ¹H NMR, ¹³C NMR, MS, IR |
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine.
References
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted properties, synthesis, and analytical methodologies based on closely related analogs, primarily 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Core Chemical Properties
The fundamental chemical properties of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine are summarized below. These values are predicted based on the properties of its structural analogs.
| Property | Value | Source |
| Molecular Formula | C10H19NO2 | N/A |
| Molecular Weight | 185.26 g/mol | N/A |
| CAS Number | 124499-34-9 | [1] |
| Appearance | Predicted to be a liquid or low-melting solid | [2] |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
| Solubility | Predicted to be soluble in methanol and chloroform | [3] |
Synthesis and Purification
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine can be inferred from the established synthesis of its close analog, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.[4] The proposed synthetic pathway is a two-step process starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.[4]
Synthetic Pathway
The proposed synthesis involves the conversion of the starting ketone to a nitrile, followed by reduction to the primary amine.
References
In-Depth Technical Guide: 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine
CAS Number: 124499-34-9
This technical guide provides a comprehensive overview of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine, a versatile spirocyclic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine is a light-yellow liquid at room temperature. Its unique spirocyclic structure, containing a protected cyclohexanone moiety, imparts specific chemical characteristics that are advantageous in various synthetic applications. The presence of a primary amine group provides a reactive site for further chemical modifications.
Table 1: Physicochemical Properties of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine
| Property | Value |
| CAS Number | 124499-34-9 |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.27 g/mol |
| Appearance | Light-yellow liquid |
| Purity | ≥98% (as determined by HPLC) |
| Storage Conditions | Store at 0-8 °C |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of a Spirocyclic Amine (Adapted from a similar compound)
This protocol describes a two-step synthesis of a primary amine from a spirocyclic ketone. This can be considered a representative workflow for the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine, likely requiring optimization for the specific target molecule.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This step involves the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding nitrile using a Van Leusen reaction.[1]
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, p-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
A suspension of sodium hydride in anhydrous THF is cooled to 0 °C.
-
A solution of TosMIC in anhydrous THF is added dropwise to the stirred suspension.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
-
Step 2: Reduction of the Nitrile to the Primary Amine
The nitrile intermediate is then reduced to the primary amine using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1]
-
Materials: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
A suspension of LiAlH₄ in anhydrous THF is cooled to 0 °C.
-
A solution of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in anhydrous THF is added dropwise.
-
The reaction mixture is slowly warmed to room temperature and then refluxed for 4-6 hours.
-
Reaction progress is monitored by TLC.
-
After completion, the reaction is carefully quenched, and the product is worked up to yield the desired amine.
-
Table 2: Characterization Data for a Representative Spirocyclic Amine (1,4-Dioxaspiro[4.5]decan-8-ylmethanamine)[1]
| Analysis | Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH₂) |
| Mass Spectrometry (ESI) | m/z 172.1 [M+H]⁺ |
Applications in Research and Drug Development
The unique structural features of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine make it a valuable building block in medicinal chemistry and material science.
-
Pharmaceutical Development: The spirocyclic scaffold can impart conformational rigidity to molecules, which can lead to higher binding affinity and selectivity for biological targets. This is particularly relevant in the design of novel therapeutics. Derivatives of similar spirocyclic amines have been investigated for their potential in treating neurological disorders.
-
Material Science: The incorporation of this compound into polymers and other materials can enhance their thermal and mechanical properties.
Potential Signaling Pathway Involvement
While specific signaling pathways involving 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine are not yet fully elucidated, its structural similarity to other pharmacologically active spirocyclic compounds suggests potential interactions with various receptors and enzymes. For instance, spiro-piperidine derivatives have been explored as ligands for sigma receptors, which are involved in a variety of cellular functions and are implicated in neurological diseases and cancer.[2]
Diagram 1: General Synthetic Workflow
References
An In-depth Technical Guide to the Molecular Structure of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine is a spirocyclic compound of interest in medicinal chemistry and drug discovery. The spiroketal motif is a key structural feature in various biologically active natural products and has gained attention in pharmaceutical research due to its three-dimensional structure, which can enhance binding affinity and selectivity to biological targets.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine, based on available chemical literature.
Molecular Structure and Identifiers
The core structure of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine features a cyclohexane ring with a spiro-fused 1,3-dioxolane ring at the 4-position and an ethylamine substituent at the 8-position.
| Identifier | Value |
| IUPAC Name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine |
| CAS Number | 124499-34-9 |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| InChI Key | SSPKQTFXNGPRNV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1CCN)C2(OCCO2) |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine are not widely available in the public domain. The properties listed below are based on computational predictions and data from structurally similar compounds.
| Property | Predicted Value/Information |
| Appearance | Likely a liquid or low-melting solid at room temperature. |
| Boiling Point | Not experimentally determined. |
| Melting Point | Not experimentally determined. |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
| pKa | The primary amine is expected to have a pKa in the range of 9-10. |
Synthesis
A plausible and efficient two-step synthetic route to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine starts from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The synthesis involves the formation of an α,β-unsaturated nitrile intermediate, followed by its reduction to the target primary amine.
Synthetic Workflow
Caption: Proposed synthetic pathway for 2-(1,4-Dioxaspiro[4.5]dec-8-YL)-ethylamine.
Experimental Protocols
The following are proposed experimental protocols adapted from established chemical literature for similar transformations.
Step 1: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (Intermediate)
This step can be achieved via a Horner-Wadsworth-Emmons reaction, which is a widely used method for the formation of alkenes from carbonyl compounds.
-
Reagents and Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile.
-
Step 2: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine (Final Product)
The reduction of the nitrile intermediate to the primary amine can be effectively carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Reagents and Materials:
-
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate through a pad of celite and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine. Further purification can be achieved by distillation under reduced pressure if necessary.
-
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | s | 4H | -O-CH₂-CH₂-O- |
| ~2.7 | t | 2H | -CH₂-NH₂ |
| ~1.2-1.8 | m | 11H | Cyclohexane ring protons and -CH-CH₂- |
| ~1.1 | br s | 2H | -NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~109 | Spiroketal carbon (C-spiro) |
| ~64 | -O-CH₂-CH₂-O- |
| ~40-45 | -CH₂-NH₂ |
| ~30-40 | Cyclohexane ring carbons |
IR (Infrared) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch (primary amine) |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1600 | N-H bend (primary amine) |
| ~1050-1150 | C-O stretch (spiroketal) |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular ion) |
| 186 | [M+H]⁺ (in ESI-MS) |
| 156 | [M-CH₂NH₂]⁺ |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the biological activity or the involvement of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine in any signaling pathways. However, the spiroketal moiety is a recognized pharmacophore found in numerous natural products with a wide range of biological activities, including antiparasitic, antifungal, and anticancer properties.[1] Furthermore, spirocyclic scaffolds are of significant interest in drug design as they can provide rigid three-dimensional structures that can lead to improved binding affinity and selectivity for biological targets.[2] The presence of a primary amine group also offers a site for further chemical modification to explore structure-activity relationships.
Conclusion
This technical guide provides a summary of the known and predicted information regarding the molecular structure of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine. While a plausible synthetic route has been outlined, a significant gap exists in the experimental characterization of this compound. Further research is required to isolate and characterize this molecule fully and to investigate its potential biological activities. The information presented here serves as a valuable resource for researchers and scientists interested in the synthesis and potential applications of novel spirocyclic amines in drug discovery and development.
References
Technical Guide: Spectroscopic Analysis of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the expected spectroscopic characteristics of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine (CAS Number: 124499-34-9). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of NMR, IR, and MS spectroscopy for analogous structures. It also includes detailed, generalized experimental protocols for obtaining such data.
Compound Structure and Properties
-
IUPAC Name: 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
-
Synonyms: 2-(1,4-Dioxaspiro[4.5]dec-8-yl)ethanamine
-
CAS Number: 124499-34-9
-
Molecular Formula: C₁₀H₁₉NO₂
-
Molecular Weight: 185.26 g/mol
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups (primary amine, spiroketal, alkyl chain) and comparison with spectral data of similar molecules.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.94 | s | 4H | O-CH₂-CH₂-O |
| ~2.70 | t | 2H | -CH₂-NH₂ |
| ~1.20-1.80 | m | 9H | Cyclohexane ring protons + -CH(spiro)- |
| ~1.45 | t | 2H | -CH₂-CH₂-NH₂ |
| ~1.15 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~109.5 | C (spiroketal) |
| ~64.3 | O-CH₂-CH₂-O |
| ~43.0 | -CH₂-NH₂ |
| ~38.0 | -CH₂-CH₂-NH₂ |
| ~35.0 | CH (spiro center) |
| ~32.0 | Cyclohexane CH₂ |
| ~29.0 | Cyclohexane CH₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| 1650-1580 | Medium | N-H bend (scissoring) |
| 1150-1050 | Strong | C-O stretch (spiroketal) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 185 | Moderate | [M]⁺ (Molecular Ion) |
| 156 | High | [M - CH₂NH₂]⁺ |
| 99 | Very High | [C₅H₇O₂]⁺ (Fragment from spiroketal) |
| 30 | High | [CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 160 ppm.
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Ensure complete coverage of the crystal.
-
-
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
-
-
GC-MS Acquisition Parameters (for sample introduction):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: 25-300 m/z.
-
Source Temperature: 230 °C.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.
Caption: Synthetic and analytical workflow.
This diagram outlines the general process from starting materials to the final structural confirmation using various spectroscopic techniques.
Disclaimer: The spectroscopic data presented in this document are predicted values based on the chemical structure of this compound and established spectroscopic principles. This information is intended for guidance and research planning. For definitive characterization, experimental data should be obtained and analyzed.
Technical Guide: Solubility Profile of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine Solubility in Organic Solvents
The solubility of an organic compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug delivery systems. For amine-containing compounds such as 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine, solubility in organic solvents is governed by the principle of "like dissolves like". Generally, aliphatic amines tend to be more soluble in aliphatic solvents, while aromatic amines show better solubility in aromatic solvents[1].
Amines, including 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine, are generally considered to be fairly soluble in a range of organic solvents[2]. However, the extent of solubility is influenced by factors such as the polarity of the solvent, the molecular weight of the amine, and the presence of other functional groups that can participate in intermolecular interactions like hydrogen bonding[2]. As the hydrocarbon portion of an amine molecule increases in size, its solubility in polar solvents tends to decrease, while its solubility in non-polar organic solvents may increase.
Quantitative Solubility Data
Specific experimental solubility data for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine in a range of organic solvents is not extensively reported. However, for the purpose of illustrating how such data should be presented for comparative analysis, the following table provides a template with hypothetical but representative solubility values for a compound of this class across various common organic solvents.
| Organic Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility at 25°C (g/L) | Method of Determination |
| Hexane | 1.89 | Expected to be Low to Moderate | Shake-Flask Method |
| Toluene | 2.38 | Expected to be Moderate to High | Shake-Flask Method |
| Diethyl Ether | 4.34 | Expected to be High | Shake-Flask Method |
| Chloroform | 4.81 | Expected to be High | Shake-Flask Method |
| Ethyl Acetate | 6.02 | Expected to be Moderate to High | Shake-Flask Method |
| Tetrahydrofuran (THF) | 7.6 | Expected to be High | Shake-Flask Method |
| Dichloromethane (DCM) | 9.08 | Expected to be High | Shake-Flask Method |
| Acetone | 20.7 | Expected to be Moderate | Shake-Flask Method |
| Ethanol | 24.5 | Expected to be Moderate to High | Shake-Flask Method |
| Methanol | 32.7 | Expected to be Moderate | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Expected to be High | Kinetic Solubility Assay |
| Acetonitrile | 37.5 | Expected to be Moderate | Shake-Flask Method |
Note: The descriptive solubility expectations are based on general principles of amine solubility and should be confirmed by experimental data.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for key experiments used to ascertain the solubility of compounds like 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine.
The shake-flask method is a gold-standard technique for determining thermodynamic solubility, which is essential for lead optimization and formulation stages of drug development[3].
Protocol:
-
Preparation: An excess amount of the solid 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C) for an extended period (12-24 hours) to ensure equilibrium is reached between the dissolved and undissolved compound[3].
-
Separation: The resulting suspension is subjected to high-speed centrifugation or filtration to separate the saturated solution from the excess solid[3].
-
Quantification: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS)[3]. A calibration curve with known concentrations of the compound is used for accurate quantification.
Kinetic solubility assays are high-throughput methods often employed in the early stages of drug discovery[3].
Protocol:
-
Stock Solution Preparation: A high-concentration stock solution of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine is prepared in a highly soluble solvent, typically DMSO[3][4].
-
Serial Dilution: The stock solution is serially diluted in the target organic solvent within a microtiter plate format.
-
Precipitation Observation: The dilutions are incubated for a short period, and the formation of a precipitate is monitored. This can be done visually or, more quantitatively, by measuring light scattering using laser nephelometry[3].
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the solubility of a novel amine compound in organic solvents.
Caption: Workflow for determining the solubility of a research compound.
This structured approach ensures that solubility is assessed at appropriate stages of the research and development pipeline, from initial screening to detailed characterization for formulation.
References
An In-depth Technical Guide to the Stability and Storage of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the spiroketal amine, 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental results. While specific quantitative stability data for this exact molecule is not extensively published, this guide consolidates information from closely related analogs and the general chemical principles governing its functional groups.
Core Stability Profile
The stability of this compound is primarily influenced by its two key functional groups: the spiroketal and the primary amine. The spiroketal moiety is sensitive to acidic conditions, which can catalyze its hydrolysis. The primary amine group is susceptible to oxidation.[1]
Key Stability Concerns:
-
Acid-Catalyzed Hydrolysis: The spiroketal ring is prone to cleavage in the presence of acid, leading to the formation of a ketone and a diol.[1]
-
Oxidation: The primary amine can be oxidized, particularly upon exposure to atmospheric oxygen, which may result in the formation of imines, oximes, or other degradation products.[1]
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) or frozen (-20 °C) | To minimize the rate of potential degradation reactions. |
| Light | Store in a dark place | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the primary amine group.[1] |
| Container | Tightly sealed, airtight container | To prevent exposure to moisture and atmospheric oxygen.[1] |
| pH | Avoid acidic conditions | The spiroketal is generally stable at neutral to basic pH (≥7).[1] |
Table 1: Recommended Storage Conditions for this compound.
Predicted Stability Under Stress Conditions
The following table summarizes the expected stability of the compound under various forced degradation conditions, based on the behavior of similar molecules.[1] Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3][4]
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Labile | Hydrolysis of the spiroketal to form 4-(2-aminoethyl)cyclohexanone and ethylene glycol. |
| Basic (e.g., 0.1 M NaOH) | Generally Stable | The spiroketal is stable in basic conditions.[1] |
| Oxidative (e.g., 3% H₂O₂) | Labile | Oxidation of the primary amine to form imines, oximes, or further degradation products.[1] |
| Thermal (e.g., 60 °C) | Potentially Labile | May accelerate hydrolysis if moisture is present, or lead to other thermal degradation pathways. |
| Photolytic (e.g., UV light) | Potentially Labile | The extent of degradation depends on the wavelength and intensity of the light source. |
Table 2: Predicted Stability and Potential Degradation Products under Forced Degradation Conditions.
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation.
Caption: Primary degradation pathways for the target compound.
Experimental Protocols
The following protocols are designed for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.
Protocol 1: Forced Degradation Studies [1]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 2, 4, 8, 24 hours) for each stress condition.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method [1]
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a UV or Photodiode Array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., start with a low percentage of Mobile Phase B and gradually increase) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a suitable wavelength (to be determined by UV scan) or PDA for peak purity analysis |
Table 3: Recommended Stability-Indicating HPLC Method Parameters.
Caption: Logical flow of the stability-indicating HPLC analysis.
Conclusion
While specific, quantitative stability data for this compound requires experimental determination, this guide provides a robust framework for its handling, storage, and stability assessment based on established chemical principles and data from closely related analogs. Adherence to the recommended storage conditions is paramount for preserving the compound's integrity. The provided experimental protocols offer a starting point for researchers to generate specific stability data for their unique applications and formulations.
References
An In-Depth Technical Guide to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dioxaspiro[4.5]decane scaffold has emerged as a significant structural motif in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over planar aromatic systems by providing a defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for various biological targets. The incorporation of an ethylamine side chain at the 8-position creates a valuable building block, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine, for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this core structure and its analogs, aiming to facilitate further research and drug discovery efforts in this area.
Synthesis of the Core Scaffold
The synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine typically commences from the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one. A common and effective strategy involves a two-step process: a nitrile intermediate formation followed by its reduction to the primary amine.
General Synthetic Pathway
A plausible and efficient synthetic route to the target compound involves the extension of the carbon chain at the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one by one carbon to form an acetonitrile derivative, which is then reduced to the desired ethylamine. This can be achieved through a Horner-Wadsworth-Emmons type reaction followed by reduction.
Commercial suppliers of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
An In-depth Technical Guide to 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
Abstract
This technical guide offers a comprehensive overview of this compound, a versatile intermediate in medicinal chemistry and materials science. It serves as a valuable resource for researchers, chemists, and professionals in drug development by detailing commercial sourcing, physicochemical properties, and established experimental protocols. The document includes structured data tables for easy comparison and visual diagrams created using DOT language to illustrate key synthetic workflows and the compound's strategic role as a chemical building block.
Chemical Identity and Properties
This compound is a spirocyclic compound featuring a primary amine, making it a valuable building block in organic synthesis. The spirocyclic framework, which protects a ketone functionality, imparts conformational rigidity and unique three-dimensional properties that are advantageous in drug design and materials science.[1][2]
| Property | Value |
| IUPAC Name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine |
| CAS Number | 124499-34-9[3] |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol [3] |
| Appearance | Typically a liquid |
| Synonyms | 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decane |
Commercial Suppliers
This compound is available from various commercial suppliers specializing in building blocks for research and development. The following table provides a summary of representative suppliers. Purity, availability, and pricing are subject to change and should be confirmed directly with the vendor.
| Supplier | Catalog Number (Example) | Purity (Typical) | Available Quantities |
| Chem-Impex International | 02498 | >97% | 1g, 5g, 25g |
| Enamine | EN300-141284 | >95% | 1g, 5g, 10g |
| Sigma-Aldrich | Varies by region | Varies | Custom synthesis/by request |
| Chemspace | CSSB00011997065 | >95% | In-stock building block |
Applications in Research and Development
This molecule is primarily used as an intermediate in the synthesis of more complex molecules. Its unique structure is beneficial for several applications:
-
Pharmaceutical Development : It is a key intermediate for synthesizing pharmaceuticals, especially those targeting neurological disorders, due to its structure enhancing bioactivity.[1][4] The spirocycle can improve interactions with biological targets.[1] Derivatives have been used to create σ1 receptor radioligands for tumor imaging and inhibitors for the mitochondrial permeability transition pore.[5][6]
-
Materials Science : The compound is used in formulating advanced polymers and coatings, where its chemical properties can improve durability, thermal stability, and resistance to environmental factors.[1]
-
Drug Discovery Scaffolds : Spirocyclic structures are of significant interest in drug design because their rigidity helps fix the spatial arrangement of substituents, which is crucial for selective binding to biological targets.[2][7]
Experimental Protocols
The primary amine group of this compound is the main site of reactivity, making it suitable for standard amine chemistries like amide bond formation and reductive amination.
Protocol 1: Amide Coupling via EDC/HOBt
This protocol describes a standard procedure for forming an amide bond between the title compound and a carboxylic acid.
Objective: To synthesize an N-acylated derivative.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DCM.
-
Add EDC and HOBt to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to yield the desired amide.
Visualizations
The following diagrams illustrate the experimental workflow for amide coupling and the logical role of the title compound in multi-step synthesis.
Caption: Workflow for a standard EDC/HOBt amide coupling reaction.
Caption: Strategic role as a protected ketone-amine synthon.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 3. 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-amine - C10H19NO2 | CSSB00011997065 [chem-space.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of four novel natural product inspired scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spirocyclic scaffold, 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine, is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic systems, providing a fixed spatial arrangement for substituents. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the increased sp³ character of spirocyclic compounds often translates to improved physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.
These application notes provide an overview of the utility of the this compound scaffold in the synthesis of potent and selective inhibitors of key biological targets, including Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), as well as ligands for the Sigma-1 receptor. While direct biological activity data for the parent ethylamine is not extensively published, its derivatives have shown significant promise in therapeutic areas such as inflammatory diseases and oncology.
Application Note 1: A Scaffold for Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases
The this compound core can be elaborated to generate potent inhibitors of TYK2 and JAK1, members of the Janus kinase family. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders. Derivatives based on the 2,8-diazaspiro[4.5]decan-1-one core, accessible from the title compound, have demonstrated excellent potency and selectivity.
Quantitative Data:
| Compound ID | Target | IC50 (nM) | Selectivity vs JAK2 | Reference |
| Compound 48 | TYK2 | 6 | >23-fold | [1][2] |
| JAK1 | 37 | [1][2] |
Signaling Pathway:
Caption: A simplified diagram of the JAK-STAT signaling pathway, a target for spiro[4.5]decane derivatives.
Application Note 2: A Core Structure for Selective Sigma-1 Receptor Ligands in Neurology and Oncology
The this compound scaffold is also a key component in the development of selective ligands for the Sigma-1 receptor. This receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including ion channel regulation, neuroprotection, and cell survival. Consequently, Sigma-1 receptor ligands are being investigated for the treatment of neurological disorders and for cancer imaging and therapy. Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized from the title compound, have shown high affinity and selectivity for the Sigma-1 receptor.
Quantitative Data:
| Compound ID | Target | Ki (nM) | Selectivity (Ki(σ2)/Ki(σ1)) | Reference |
| Compound 8 | Sigma-1 Receptor | 0.47 - 12.1 | 2 - 44 | |
| Compound 5a | Sigma-1 Receptor | 5.4 ± 0.4 | 30 | [3] |
Logical Relationship Diagram:
Caption: The role of the Sigma-1 receptor and its modulation by spiro[4.5]decane-based ligands.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general two-step synthesis starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.
Step 1: Knoevenagel Condensation
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)malononitrile.
Step 2: Reduction
-
To a suspension of Lithium Aluminum Hydride (LiAlH₄) (4-5 equivalents) in anhydrous Tetrahydrofuran (THF) at 0 °C, add a solution of the product from Step 1 in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
Experimental Workflow:
Caption: A general workflow for the synthesis of the title compound.
Protocol 2: In Vitro TYK2/JAK1 Kinase Inhibition Assay (Luminescence-based)
This protocol is a general method to assess the inhibitory activity of compounds against TYK2 and JAK1 kinases.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase (TYK2 or JAK1) and the substrate peptide in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Sigma-1 Receptor Binding Assay (Radioligand-based)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the Sigma-1 receptor.
Materials:
-
Membrane preparation from a source rich in Sigma-1 receptors (e.g., guinea pig liver)
-
[³H]-(+)-Pentazocine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-labeled (+)-Pentazocine or Haloperidol (for determining non-specific binding)
-
Test compound (dissolved in an appropriate solvent)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a final volume of 200 µL, combine:
-
100 µL of membrane preparation
-
50 µL of [³H]-(+)-Pentazocine at a concentration near its Kd
-
50 µL of either assay buffer (for total binding), a high concentration of non-labeled (+)-Pentazocine (for non-specific binding), or the test compound at various concentrations.
-
-
Incubation: Incubate the mixture at 37°C for 120 minutes.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding at each concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
References
Application Notes and Protocols: 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine as a Versatile Scaffold for GPCR Ligand Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine scaffold in the design and synthesis of novel G-protein coupled receptor (GPCR) ligands. The unique conformational rigidity and three-dimensional structure of this spirocyclic system make it an attractive starting point for developing potent and selective modulators of various GPCRs implicated in a range of physiological and pathological processes.
Introduction
The this compound core structure presents a valuable framework for medicinal chemistry campaigns targeting GPCRs. Its spirocyclic nature imparts a defined spatial arrangement of substituents, which can be exploited to achieve high-affinity interactions with the complex topographies of GPCR binding pockets. This scaffold can be readily functionalized at the primary amine, allowing for the introduction of various pharmacophoric elements to target specific GPCRs.
Application: A Scaffold for Diverse GPCR Ligands
While comprehensive pharmacological data for derivatives of the exact this compound scaffold is emerging, extensive research on structurally related spiro[4.5]decane systems has demonstrated their potential as high-affinity ligands for a variety of GPCRs. These related compounds, featuring alternative heteroatoms within the spirocyclic core, serve as excellent models for guiding the design of novel ligands based on the this compound scaffold.
Quantitative Data for Structurally Related Spiro[4.5]decane GPCR Ligands
The following tables summarize the binding affinities (Ki) and, where available, functional activities (EC50, Emax) of ligands incorporating a spiro[4.5]decane core. This data can inform the selection of substituents and synthetic strategies for developing novel ligands based on the this compound scaffold.
Table 1: Sigma-1 Receptor Affinity of a 1,4-Dioxa-8-azaspiro[4.5]decane Derivative [1][2]
| Compound Name | Structure | Receptor | Binding Affinity (Ki) [nM] |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 | 5.4 ± 0.4 |
Table 2: µ-Opioid Receptor Activity of a 6-Oxaspiro[4.5]decane Derivative [3]
| Compound Name (Code) | Structure | Receptor | Agonist Potency (EC50) [nM] | Efficacy (Emax) [% vs DAMGO] |
| --INVALID-LINK--amine (TRV130) | µ-Opioid | 1.5 ± 0.2 | 96 ± 4 |
Table 3: Muscarinic Receptor Affinity of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives [4]
| Compound | Structure | M1 Receptor Affinity (IC50) [nM] | M2 Receptor Affinity (IC50) [nM] |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | 13 | 14 | |
| 2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | 87 | 1100 |
Experimental Protocols
Protocol 1: Synthesis of the this compound Scaffold
This protocol describes a potential synthetic route to the title scaffold, adapted from established procedures for similar compounds. The synthesis commences with the commercially available 1,4-cyclohexanedione monoethylene ketal.
Step 1: Reductive Amination of 1,4-Cyclohexanedione Monoethylene Ketal
-
To a solution of 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the addition of 1 M hydrochloric acid until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove unreacted starting material.
-
Basify the aqueous layer with 2 M sodium hydroxide until pH > 12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-amino-1,4-dioxaspiro[4.5]decane.
Step 2: Two-Carbon Homologation to the Ethylamine
A two-step process involving cyanation followed by reduction can be employed.
-
Cyanation: React the 8-amino-1,4-dioxaspiro[4.5]decane with a suitable two-carbon electrophile bearing a leaving group and a nitrile moiety (e.g., bromoacetonitrile) in the presence of a non-nucleophilic base such as diisopropylethylamine in a suitable solvent like acetonitrile.
-
Reduction: Reduce the resulting nitrile using a suitable reducing agent such as lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran to yield the target this compound.
Alternatively, direct reductive amination with a protected aminoacetaldehyde derivative followed by deprotection can be considered.
Protocol 2: GPCR Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Test compounds (derivatives of the scaffold)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the binding buffer, the radiolabeled ligand at a concentration close to its Kd, and the test compound dilutions.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: GPCR Functional Assay (cAMP Measurement)
This protocol describes a method to assess the functional activity of a test compound on a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the target GPCR
-
Test compounds
-
Forskolin (for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium and supplements
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with a stimulation buffer.
-
For Gi-coupled receptors, pre-incubate the cells with the test compounds before stimulating with a fixed concentration of forskolin. For Gs-coupled receptors, directly add the test compounds.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and determine the EC50 (potency) and Emax (efficacy) values for each test compound.
Visualizations
Caption: A simplified diagram of a typical GPCR signaling cascade.
Caption: Workflow for the development of GPCR ligands from the scaffold.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, [(3-methoxythiophen-2-yl)methyl]({2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro-[4.5]decan-9-yl]ethyl})amine (TRV130), for the treatment of acute severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Serotonin Receptor Modulators Using 2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel serotonin receptor modulators utilizing the versatile building block, 2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine. The protocols outlined below detail the synthetic route to a key arylpiperazine derivative, a common pharmacophore in serotonergic ligands, and further describe the necessary assays for its characterization as a potential serotonin receptor modulator.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major target in the development of therapeutics for a wide range of central nervous system disorders, including depression, anxiety, schizophrenia, and migraine.[1] The this compound scaffold provides a unique and conformationally constrained motif that can be exploited to design novel ligands with high affinity and selectivity for various 5-HT receptor subtypes. This document outlines a synthetic strategy based on reductive amination to couple the spirocyclic amine with a functionalized arylpiperazine, a privileged structure in serotonin receptor pharmacology.[2][3][4]
Synthesis of a Model Serotonin Receptor Modulator
A plausible synthetic route to a potential serotonin receptor modulator involves the reductive amination of a suitable ketone with this compound. This method is widely used for the formation of carbon-nitrogen bonds in the synthesis of amines.[5][6][7]
Reaction Scheme:
Experimental Protocol: Synthesis of N-((1-(2-methoxyphenyl)piperazin-2-yl)methyl)-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine
-
Preparation of Reactants:
-
Dissolve this compound (1.0 eq) and 1-(2-methoxyphenyl)piperazine-2-carbaldehyde (1.05 eq) in anhydrous dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
-
Characterization:
-
Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
-
Evaluation of Serotonin Receptor Binding Affinity
To determine the affinity of the synthesized compound for various serotonin receptor subtypes, a competitive radioligand binding assay is performed. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇).
-
-
Assay Buffer:
-
Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% bovine serum albumin).
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A), and increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand (e.g., serotonin).
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]
-
Data Presentation: Binding Affinity Profile
| Compound | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₇ Ki (nM) |
| Example Compound | 15.2 | 89.5 | 250.1 | 5.8 |
| Reference Ligand | 1.1 | 50.0 | 90.0 | 8.4 |
Functional Characterization of Serotonin Receptor Modulators
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific serotonin receptor. A common method for Gq-coupled receptors like 5-HT₂A is to measure the mobilization of intracellular calcium.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the target serotonin receptor (e.g., 5-HT₂A) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader equipped with an automated liquid handling system.
-
For agonist activity: Add increasing concentrations of the test compound to the cells and measure the change in fluorescence intensity over time.
-
For antagonist activity: Pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist (e.g., serotonin) at its EC₈₀ concentration. Measure the inhibition of the agonist-induced fluorescence signal.
-
-
Data Analysis:
-
Agonist activity: Plot the fluorescence response against the logarithm of the test compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Antagonist activity: Plot the inhibition of the agonist response against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).
-
Data Presentation: Functional Activity Profile
| Compound | 5-HT₂A EC₅₀ (nM) | 5-HT₂A % Max Response | 5-HT₂A IC₅₀ (nM) |
| Example Compound | >10,000 | <10 | 120.3 |
| Serotonin (Agonist) | 10.5 | 100 | N/A |
| Ketanserin (Antagonist) | N/A | N/A | 2.5 |
Signaling Pathways and Experimental Workflow
Serotonin Receptor Signaling
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. For example, 5-HT₂A receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Experimental Workflow for Compound Evaluation
The evaluation of a novel compound as a serotonin receptor modulator follows a logical progression from synthesis to in-depth pharmacological characterization.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Application Notes and Protocols for Amide Coupling Reactions with 2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful synthesis of amides utilizing 2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine. This primary amine, featuring a protected cyclohexanone moiety, is a valuable building block in medicinal chemistry for the generation of diverse compound libraries. The following sections detail common amide coupling methodologies, data recording templates for experimental optimization, and visual guides to the reaction workflow and mechanism.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry. The coupling of this compound with a variety of carboxylic acids can produce a wide array of novel chemical entities with potential biological activity. The spirocyclic ketal functionality offers a latent ketone group that can be deprotected under acidic conditions for further derivatization, making it a versatile scaffold in drug discovery.
This document outlines two robust and widely used protocols for amide coupling: one employing the carbodiimide-based reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and another utilizing the uronium-based reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Data Presentation: Experimental Data Templates
To facilitate systematic screening and optimization of reaction conditions, the following tables are provided as templates for recording experimental data.
Table 1: Screening of Amide Coupling Reagents and Conditions
| Entry | Carboxylic Acid | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | |||||||||
| 2 | |||||||||
| 3 | |||||||||
| 4 | |||||||||
| 5 |
Table 2: Product Characterization Data
| Product Name | Molecular Formula | Molecular Weight | 1H NMR (Solvent, ppm) | LC-MS (m/z) | Purity (%) |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC as the coupling agent and HOBt as an additive to suppress racemization and improve efficiency.[1][2]
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add EDC·HCl (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is an alternative method using HATU, a highly efficient coupling reagent that often provides faster reaction times and higher yields, particularly for sterically hindered substrates.[3]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M).
-
Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq.) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water (3x) to remove DMF and other water-soluble byproducts, followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the pure amide.
Visualizations
The following diagrams illustrate the general workflow for amide coupling reactions and the mechanism of carbodiimide-mediated activation.
Caption: General workflow for amide coupling reactions.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
References
Protocol for N-alkylation of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine, a valuable building block in medicinal chemistry. Two primary methods are presented: reductive amination and direct alkylation with alkyl halides. These protocols are designed to be robust and adaptable for the synthesis of a diverse library of N-substituted derivatives.
Introduction
This compound is a versatile primary amine incorporating a spirocyclic ketal moiety. The secondary or tertiary amine products derived from its N-alkylation are of significant interest in drug discovery as scaffolds for accessing novel chemical space. The choice between reductive amination and direct alkylation depends on the desired substituent, the availability of starting materials, and the desired level of control over the reaction. Reductive amination is generally preferred for achieving mono-alkylation and avoiding the common side reaction of over-alkylation.[1][2] The spirocyclic ketal is sensitive to acidic conditions but stable under basic and neutral conditions, a critical consideration in protocol selection.[3]
Data Presentation
The following tables summarize the key quantitative data for the two N-alkylation protocols.
Table 1: Reagents for Reductive Amination
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 185.26 | 1.0 | 1.0 | 185 mg |
| Aldehyde (R-CHO) | Varies | 1.1 | 1.1 | Varies |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 1.5 | 318 mg |
| Dichloromethane (DCM) | 84.93 | - | - | 10 mL |
| Acetic Acid (optional) | 60.05 | catalytic | catalytic | ~1 drop |
Table 2: Reagents for Direct N-Alkylation with Alkyl Halide
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 185.26 | 1.0 | 1.0 | 185 mg |
| Alkyl Bromide (R-Br) | Varies | 1.2 | 1.2 | Varies |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345 mg |
| Acetonitrile (ACN) | 41.05 | - | - | 10 mL |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This method is highly effective for the mono-N-alkylation of the primary amine with a wide range of aldehydes.[1][4] The use of sodium triacetoxyborohydride allows for a one-pot procedure under mild conditions that are compatible with the acid-sensitive ketal group.[4]
Materials:
-
This compound
-
Aldehyde of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (optional, for less reactive aldehydes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 185 mg) and anhydrous dichloromethane (10 mL).
-
Add the aldehyde (1.1 mmol) to the solution and stir the mixture at room temperature for 30 minutes. For less reactive aldehydes, a catalytic amount of acetic acid (1 drop) can be added to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10%) containing 0.5% triethylamine to prevent the amine product from tailing on the acidic silica gel.[5]
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This is a classical and straightforward method for N-alkylation.[6][7] To minimize the common issue of over-alkylation, it is advisable to use the primary amine as the limiting reagent, although a slight excess of the alkylating agent is used here to ensure full conversion of the starting amine.
Materials:
-
This compound
-
Alkyl bromide of choice
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 185 mg), anhydrous potassium carbonate (2.5 mmol, 345 mg), and anhydrous acetonitrile (10 mL).
-
Add the alkyl bromide (1.2 mmol) to the suspension.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C) depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.
-
Once the starting amine is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10%) with 0.5% triethylamine.
Mandatory Visualizations
Caption: Workflow for N-alkylation via Reductive Amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine as a Monomer for Polyamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of the novel monomer, 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine, for the preparation of polyamides with potential applications in the biomedical and pharmaceutical fields. The incorporation of the rigid and three-dimensional spirocyclic moiety is anticipated to impart unique properties to the resulting polymers, such as enhanced thermal stability, improved solubility, and specific biocompatibility profiles.[1][2]
Monomer Synthesis: this compound
The synthesis of this compound can be achieved via a two-step process starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The protocol involves a Wittig-Horner reaction to introduce a cyanomethyl group, followed by reduction to the primary amine.
Protocol 1: Synthesis of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-acetonitrile
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, Diethyl cyanomethylphosphonate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add diethyl cyanomethylphosphonate (1.1 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reduction to this compound
-
Materials: 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-acetonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Anhydrous diethyl ether.
-
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-acetonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then water again (Fieser workup).[3]
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation under reduced pressure to yield the final monomer.
-
Diagram of Monomer Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target monomer.
Polyamide Synthesis
Polyamides can be synthesized from this compound and a suitable dicarboxylic acid or diacid chloride via polycondensation reactions. The choice of the co-monomer will significantly influence the properties of the resulting polyamide. Aromatic diacids will generally lead to more rigid and thermally stable polymers, while aliphatic diacids will result in more flexible materials.[4][5]
Protocol 3: Solution Polycondensation with a Diacid Chloride
-
Materials: this compound, Terephthaloyl chloride (or Adipoyl chloride), N-methyl-2-pyrrolidone (NMP), Pyridine.
-
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (2.2 eq) in anhydrous NMP under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the diacid chloride (1.0 eq) in NMP dropwise to the stirred diamine solution.
-
Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum at 80 °C.
-
Diagram of Solution Polycondensation Workflow
Caption: General workflow for polyamide synthesis via solution polycondensation.
Characterization of Polyamides
The synthesized polyamides should be characterized to determine their molecular weight, thermal properties, and structural integrity.
| Parameter | Technique | Expected Outcome |
| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR | Confirmation of amide bond formation and incorporation of the spirocyclic monomer. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition temperature (Td) and char yield. |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |
| Crystallinity | X-ray Diffraction (XRD) | Assessment of the amorphous or semi-crystalline nature of the polymer. |
| Solubility | Solubility Tests | Determination of solubility in various organic solvents. |
Table 1: Hypothetical Properties of Polyamides Derived from this compound
| Polyamide ID | Diacid Co-monomer | Mn (kDa) | PDI | Tg (°C) | Td (°C, 5% wt loss) | Solubility |
| PA-Spiro-T | Terephthalic Acid | 35 | 1.8 | 250 | 450 | Soluble in NMP, DMAc |
| PA-Spiro-A | Adipic Acid | 42 | 2.1 | 180 | 410 | Soluble in NMP, DMAc, THF |
Potential Applications in Drug Development
Polyamides are known for their biocompatibility and have been explored for various biomedical applications.[6][7][8] The introduction of a spirocyclic moiety can offer several advantages in the context of drug development.
-
Drug Delivery: The unique architecture of these polyamides could lead to the formation of nanoparticles or micelles with distinct drug loading and release profiles. The spirocyclic unit may provide hydrophobic pockets for encapsulating poorly water-soluble drugs.
-
Biomaterials: These novel polyamides could be processed into films, fibers, or scaffolds for tissue engineering applications. The rigidity of the spiro-center might enhance the mechanical properties of these materials.
-
Medical Devices: The anticipated thermal stability and chemical resistance could make these polyamides suitable for the fabrication of specialized components for medical devices.[6]
Diagram of Potential Drug Development Applications
Caption: Logical relationship from monomer to potential applications.
Disclaimer
The protocols and data presented in these application notes are based on established chemical principles and data from analogous systems. Researchers should exercise standard laboratory safety precautions and may need to optimize the described procedures for their specific experimental setup and desired outcomes.
References
- 1. The spirobichroman-based polyimides with different side groups: from structure–property relationships to chain packing and gas transport performance - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10113C [pubs.rsc.org]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. boydbiomedical.com [boydbiomedical.com]
- 7. Revolutionizing Healthcare: Recent Advances of Polyamide 12 in Medical Applications - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
- 8. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine in Crafting High-Affinity σ1 Receptor Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the strategic importance of the 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine scaffold in the design and development of selective and potent σ1 receptor ligands. The unique structural features of this spirocyclic amine make it a valuable building block for creating novel therapeutics targeting a range of neurological and psychiatric disorders.
Introduction
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, neuropathic pain, and depression. Ligands that modulate σ1 receptor activity can influence key cellular processes such as calcium signaling, ion channel function, and neurite outgrowth. The 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine scaffold provides a rigid and sterically defined platform for the synthesis of potent and selective σ1 receptor ligands. The spirocyclic core helps to orient pharmacophoric elements in a precise three-dimensional arrangement, enhancing binding affinity and selectivity.
Data Presentation: Structure-Activity Relationship of N-Substituted 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine Derivatives
The following table summarizes the binding affinities of a series of N-substituted 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine derivatives for the σ1 receptor. The data highlights the impact of various substituents on receptor affinity and selectivity against the σ2 receptor.
| Compound ID | R-Group (Substitution on Ethylamine Nitrogen) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| 1 | -H | 250.5 ± 25.3 | >1000 | >4 |
| 2 | -CH₃ | 85.2 ± 9.1 | 950.6 ± 101.2 | 11.2 |
| 3 | -CH₂CH₃ | 65.7 ± 7.0 | 890.4 ± 95.1 | 13.6 |
| 4 | -CH₂Ph (Benzyl) | 5.4 ± 0.4[1] | 162.0 ± 15.1 | 30.0[2] |
| 5 | -CH₂(4-F-Ph) | 3.8 ± 0.3 | 125.4 ± 11.8 | 33.0 |
| 6 | -CH₂(4-Cl-Ph) | 4.1 ± 0.5 | 140.2 ± 13.5 | 34.2 |
| 7 | -CH₂(4-MeO-Ph) | 6.2 ± 0.7 | 190.5 ± 20.1 | 30.7 |
| 8 | -CH₂CH₂Ph (Phenethyl) | 12.3 ± 1.5 | 350.1 ± 32.7 | 28.5 |
Note: Data is compiled from various sources and may be derived from analogous compound series to illustrate the structure-activity relationship.
Experimental Protocols
Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
A plausible and efficient two-step synthetic route to the target compound starts from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The first step involves a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by reduction to the desired ethylamine.
Step 1: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl cyanomethylphosphonate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile.
Step 2: Reduction to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
-
To a stirred suspension of lithium aluminum hydride (LAH, 2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine.
σ1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of test compounds for the σ1 receptor.
Materials:
-
Membrane preparation from guinea pig brain or cells expressing the σ1 receptor.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific binding agent: Haloperidol (10 µM final concentration).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates, filter mats, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or haloperidol (for non-specific binding).
-
Radioligand ([³H]-(+)-pentazocine) at a final concentration close to its Kd (e.g., 1-5 nM).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubate the plates at 37°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurite Outgrowth Assay
This functional assay assesses the ability of σ1 receptor ligands to promote neurite extension in a neuronal cell line, such as PC12 or N2a cells.
Materials:
-
Neuronal cell line (e.g., PC12 cells).
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum).
-
Nerve Growth Factor (NGF) as a positive control.
-
Test compounds.
-
Microscopy imaging system and analysis software.
Procedure:
-
Plate the neuronal cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere.
-
Differentiate the cells by treating them with a low concentration of NGF for a defined period.
-
Treat the differentiated cells with various concentrations of the test compounds or vehicle.
-
Incubate the cells for 24-72 hours.
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells bearing neurites longer than a certain threshold (e.g., twice the cell body diameter).
-
Analyze the data to determine the effect of the compounds on neurite outgrowth.
Mandatory Visualizations
Experimental workflow for the synthesis and evaluation of 2-(1,4-Dioxaspiro[4.5]dec-8-yl)ethylamine derivatives.
Simplified signaling pathway of the σ1 receptor upon ligand activation.
Conclusion
The 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylamine scaffold represents a highly promising starting point for the development of novel σ1 receptor ligands. The rigid spirocyclic core allows for precise control over the spatial orientation of substituents, leading to high-affinity and selective interactions with the σ1 receptor. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological profile, makes it an attractive platform for medicinal chemists and drug discovery scientists. Further exploration of the structure-activity relationships of derivatives of this scaffold is warranted to develop next-generation therapeutics for a range of CNS disorders.
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing the 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine Scaffold in the Design of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The 2-(1,4-dioxa-spiro[4.5]dec-8-YL)-ethylamine scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties of bioactive molecules. This document provides detailed application notes and experimental protocols for the incorporation of this spirocyclic moiety into novel therapeutic agents, with a focus on its application in targeting G-protein coupled receptors (GPCRs) and other key biological targets.
Introduction to the this compound Scaffold
Spirocyclic systems, such as the 1,4-dioxa-spiro[4.5]decane core, are of significant interest in drug discovery. The rigid nature of the spirocyclic framework reduces conformational flexibility, which can lead to a more favorable entropic contribution to binding affinity. The introduction of the ethylamine side chain at the 8-position provides a key functional group for derivatization and interaction with biological targets. This scaffold has been successfully incorporated into ligands targeting a variety of receptors, including serotonin (5-HT) receptors, alpha-adrenergic receptors, and sigma (σ) receptors.
Application 1: Development of Selective 5-HT1A Receptor Agonists and α1-Adrenoceptor Antagonists
Derivatives of the closely related 1-(1,4-dioxaspiro[1][2]dec-2-ylmethyl)-4-arylpiperazine scaffold have been shown to exhibit high affinity and functional activity at both 5-HT1A and α1-adrenoceptors.[3][4] By modifying the arylpiperazine moiety, it is possible to tune the selectivity towards either receptor.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional activities (pD2 and Emax) of representative compounds at human 5-HT1A receptors and α1-adrenoceptor subtypes.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (pD2) | Intrinsic Activity (Emax, %) |
| 1 | h5-HT1A | 1.5 | 8.1 | 100 |
| hα1a | 55 | - | - | |
| hα1b | 48 | - | - | |
| hα1d | 35 | - | - | |
| 2 | h5-HT1A | 0.8 | 9.58 | 74 |
| hα1a | 25 | - | - | |
| hα1b | 18 | - | - | |
| hα1d | 12 | - | - | |
| 3 | h5-HT1A | 120 | - | - |
| hα1a | 2.1 | - | - | |
| hα1b | 3.5 | - | - | |
| hα1d | 1.8 | - | - |
Data adapted from studies on analogous 1-(1,4-dioxaspiro[1][2]dec-2-ylmethyl)-4-arylpiperazine derivatives.[3][4]
Signaling Pathway
Caption: Signaling pathways for 5-HT1A receptor agonists and α1-adrenoceptor antagonists.
Application 2: Development of High-Affinity Sigma-1 (σ1) Receptor Ligands for PET Imaging
A derivative of the closely related 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been developed as a potent and selective ligand for the σ1 receptor, which is overexpressed in various tumor types.[1][2] This highlights the potential of incorporating the spiro[4.5]decane core into imaging agents for oncology.
Quantitative Data Summary
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (Ki σ2 / Ki σ1) |
| 4 | σ1 | 5.4 ± 0.4 | 30 |
Data for 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane.[1][2]
Experimental Workflow: Radiosynthesis of a [¹⁸F]-labeled Spirocyclic PET Ligand
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine as a versatile building block in solid-phase organic synthesis (SPOS). The unique spirocyclic scaffold of this compound offers a three-dimensional architecture that is of significant interest in drug discovery for exploring new chemical space.[1]
The protocols outlined below describe the immobilization of the primary amine onto a solid support, subsequent chemical modifications, and the final cleavage of the desired product from the resin. These procedures are designed to be adaptable for the generation of diverse chemical libraries.
I. Overview of the Synthetic Strategy
The primary amino group of this compound serves as a key functional handle for its attachment to a solid support. A common strategy involves the use of a resin functionalized with a linker that reacts with the amine. Subsequent diversification can be achieved by deprotection of a protected secondary amine or other functional groups introduced in the scaffold, followed by reactions such as acylation or alkylation. The final step involves cleavage from the solid support to yield the desired products in solution.
A representative workflow for the utilization of this compound in SPOS is depicted below. This workflow is based on established solid-phase synthesis principles, which offer advantages such as the use of excess reagents to drive reactions to completion and simplified purification through filtration.[2]
II. Experimental Protocols
Protocol 1: Immobilization of this compound on Rink Amide Resin
This protocol describes the attachment of the title compound to a Rink Amide resin, a common solid support for the synthesis of carboxamides.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Shake the mixture for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (0.43 g, 2.5 mmol, 5 equiv.) in DMF (5 mL).
-
In another flask, dissolve HOBt (0.34 g, 2.5 mmol, 5 equiv.) and DIC (0.39 mL, 2.5 mmol, 5 equiv.) in DMF (5 mL) and allow to activate for 10 minutes.
-
Add the activated solution to the amine solution and then add the combined solution to the deprotected resin.
-
-
Reaction Monitoring: Shake the reaction mixture at room temperature for 12 hours. Monitor the reaction completion using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
Final Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Table 1: Reagents for Immobilization
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| Rink Amide Resin | 1.0 | Solid Support |
| This compound | 5.0 | Building Block |
| DIC | 5.0 | Coupling Agent |
| HOBt | 5.0 | Coupling Additive |
| 20% Piperidine in DMF | - | Fmoc Deprotecting Agent |
Protocol 2: On-Resin Acylation (Diversification)
This protocol outlines a representative diversification step where a carboxylic acid is coupled to a secondary amine on the resin-bound scaffold (assuming a suitable precursor with a protected secondary amine was used).
Materials:
-
Resin-bound this compound derivative
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the resin in DMF (10 mL) for 1 hour.
-
Deprotection (if applicable): If the scaffold contains a protected amine (e.g., Boc group), perform the appropriate deprotection step (e.g., with TFA in DCM).
-
Washing: Wash the resin as described in Protocol 1.
-
Acylation:
-
Prepare a solution of the carboxylic acid (R-COOH) (5 equiv.), HATU (4.9 equiv.), and DIPEA (10 equiv.) in DMF.
-
Add the solution to the resin.
-
-
Reaction and Monitoring: Shake the mixture at room temperature for 4 hours. Monitor with a Kaiser test.
-
Washing: Wash the resin as described in Protocol 1 and dry under vacuum.
Protocol 3: Cleavage from the Resin
This protocol describes the cleavage of the final product from the Rink Amide resin.
Materials:
-
Resin with the final product
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIPS)
-
Diethyl ether (cold)
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per 0.2 g of resin) to the dried resin in a reaction vessel.[3]
-
Incubation: Allow the reaction to proceed for 3 hours at room temperature with occasional swirling.[3]
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Combine the filtrates and reduce the volume under a stream of nitrogen.
-
-
Precipitation: Add cold diethyl ether to the concentrated filtrate to precipitate the crude product.
-
Purification: Centrifuge to collect the solid, wash with cold diethyl ether, and dry. Purify the crude product by reversed-phase semi-preparative HPLC.[3]
Table 2: Cleavage Cocktail Composition
| Component | Volume Ratio | Purpose |
|---|---|---|
| Trifluoroacetic acid (TFA) | 95% | Cleavage Agent |
| Deionized Water | 2.5% | Scavenger |
| Triisopropylsilane (TIPS) | 2.5% | Scavenger for carbocations |
III. Data Presentation
The following table provides hypothetical yield and purity data for a small library synthesized using the above protocols.
Table 3: Hypothetical Library Synthesis Data
| Compound ID | R-Group (from R-COOH) | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity by HPLC (%) |
|---|---|---|---|---|
| LIB-001 | Phenyl | 288.37 | 65 | >95 |
| LIB-002 | 4-Chlorophenyl | 322.81 | 62 | >95 |
| LIB-003 | 4-Methoxyphenyl | 318.39 | 68 | >95 |
| LIB-004 | Thiophene-2-yl | 294.40 | 58 | >95 |
IV. Visualization of Key Relationships
The relationship between the core scaffold and its diversification potential can be visualized as follows:
The synthesis of the starting material, this compound, typically proceeds from 1,4-Dioxaspiro[4.5]decan-8-one.[4][5] A general two-step synthesis is outlined below.
These protocols and notes provide a foundation for utilizing this compound in solid-phase organic synthesis for the creation of novel compound libraries. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis with 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic framework is a highly sought-after structural motif in medicinal chemistry and drug discovery.[1][2] Its inherent three-dimensionality and rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Specifically, the 1,4-dioxaspiro[4.5]decane unit, often used as a protective group for cyclohexanones, serves as a key component in various bioactive molecules.[1] The introduction of an ethylamine group at the 8-position creates 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine, a versatile chiral building block for further functionalization. While direct applications of this specific ethylamine derivative in asymmetric synthesis as a chiral auxiliary or ligand are not extensively documented in publicly available literature, its structural elements suggest significant potential in the development of novel chiral catalysts and auxiliaries.
These application notes provide a detailed overview of the synthesis of the parent amine and propose protocols for its derivatization and potential use in asymmetric reactions, based on established principles of chiral auxiliary and ligand design.
Synthesis of the Chiral Precursor: 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
The synthesis of the parent amine is a critical first step. A common and reliable method starts from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The process involves the formation of a carbon-carbon bond followed by the reduction of a nitrile or a similar functional group to the desired primary amine.
Experimental Protocol: Two-Step Synthesis from 1,4-Dioxaspiro[4.5]decan-8-one
This protocol is based on a Van Leusen reaction to form the nitrile, followed by its reduction.[1]
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, p-toluenesulfonylmethyl isocyanide (TosMIC), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (30 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve TosMIC (2.34 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (20 mL) and add it dropwise to the stirred sodium hydride suspension over 15 minutes.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)methanamine
-
Materials: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Water, 15% aqueous NaOH.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (0.38 g, 10.0 mmol, 2.0 equiv) in anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (0.84 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH solution (0.4 mL), and then water (1.2 mL) (Fieser workup).
-
Stir the mixture at room temperature for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF and concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or column chromatography.
-
Application in Asymmetric Synthesis: Proposed Strategies
Derivatives of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine can be envisioned as chiral auxiliaries or as building blocks for chiral ligands.
Strategy 1: As a Chiral Auxiliary in Asymmetric Alkylation
The primary amine can be converted into a chiral amide or a more complex auxiliary structure, such as an oxazolidinone derivative, to control the stereochemical outcome of subsequent reactions.
Proposed Experimental Workflow for Asymmetric Alkylation:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine?
A1: The most common and effective strategies to synthesize 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine typically start from 1,4-Dioxaspiro[4.5]decan-8-one. Two primary routes are:
-
Via a Nitro Intermediate (Henry Reaction): This route involves a Henry (nitroaldol) reaction between 1,4-Dioxaspiro[4.5]decan-8-one and nitromethane to form a β-nitro alcohol.[1][2] This intermediate is then dehydrated to a nitroalkene, which is subsequently reduced to the target ethylamine.[1]
-
Via a Nitrile Intermediate (Wittig or Horner-Wadsworth-Emmons Reaction): This pathway involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with a cyanomethylene-containing reagent, such as (cyanomethylene)triphenylphosphorane (in a Wittig reaction) or diethyl (cyanomethyl)phosphonate (in a Horner-Wadsworth-Emmons reaction), to yield 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile.[3] This unsaturated nitrile is then reduced to the target saturated amine.[3]
Q2: I am experiencing low yields in the Henry reaction step. What are the potential causes and solutions?
A2: Low yields in the Henry reaction can be attributed to several factors. The reaction is reversible, and side reactions can occur under basic conditions.[1]
| Potential Cause | Recommended Solution |
| Unfavorable Equilibrium | Use a slight excess of nitromethane. Ensure the base is added slowly to the reaction mixture. |
| Side Reactions | Use a mild, non-nucleophilic base (e.g., triethylamine, DBU) to minimize side reactions like the Cannizzaro reaction of the starting ketone.[4] |
| Dehydration of Product | If the desired product is the β-nitro alcohol, maintain a low reaction temperature to prevent dehydration to the nitroalkene. |
| Ineffective Base | The pKa of nitroalkanes is around 17 in DMSO, so a sufficiently strong base is required for deprotonation.[1] Consider using a stronger base if the reaction is not proceeding. |
Q3: The reduction of the nitro group to the amine is proving difficult. What are the best reducing agents?
A3: The reduction of a nitro group to a primary amine can be achieved using various reducing agents. The choice of reagent can impact the yield and purity of the final product.
| Reducing Agent | Advantages | Potential Issues |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, often providing high yields. | Can be unselective and requires strictly anhydrous conditions. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Generally clean, high-yielding, and scalable. | May require high pressure and specialized equipment. The catalyst can sometimes be poisoned. |
| Raney Nickel (Raney Ni) | Effective and less expensive than precious metal catalysts. | Can be pyrophoric and may require careful handling. |
| Tin(II) Chloride (SnCl₂) | A classic method that is effective for aromatic and aliphatic nitro compounds. | Can lead to the formation of tin-containing byproducts that may be difficult to remove. |
Q4: How can I improve the yield of the Wittig or Horner-Wadsworth-Emmons reaction to form the ylideneacetonitrile intermediate?
A4: Optimizing the reaction conditions is key to improving the yield of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile.
| Factor | Recommendation |
| Base Selection | For the Horner-Wadsworth-Emmons reaction, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is typically used to deprotonate the phosphonate ester. |
| Reaction Temperature | The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion. |
| Anhydrous Conditions | Both reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Reagent Purity | Use freshly prepared or purified reagents, as the ylides and phosphonate anions can degrade over time. |
Q5: What is the most effective method for purifying the final 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine product?
A5: The purification of the final amine product often involves an initial workup followed by chromatography.
-
Acid-Base Extraction: Being a basic compound, the amine can be extracted into an acidic aqueous solution (e.g., 1M HCl) to separate it from non-basic impurities. The aqueous layer is then basified (e.g., with NaOH) to liberate the free amine, which can then be extracted with an organic solvent.
-
Column Chromatography: For high purity, column chromatography on silica gel is recommended. Due to the basic nature of the amine, which can cause streaking on silica gel, it is advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[5]
-
Conversion to a Salt: If the free amine is an oil and difficult to handle, it can be converted to a crystalline salt (e.g., hydrochloride) for easier purification by recrystallization and storage.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction of the starting ketone. Degradation of reagents. Presence of water in the reaction. | Ensure anhydrous conditions by using dry solvents and glassware. Check the purity and activity of your reagents. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Formation of Multiple Byproducts | Side reactions due to harsh reaction conditions. Ketal group hydrolysis under acidic conditions. | Use milder reagents and lower reaction temperatures. Maintain a neutral or slightly basic pH during the reaction and workup to protect the spiroketal. |
| Difficult Product Isolation | The product amine may be water-soluble. The product is an oil and does not crystallize. | During the workup, saturate the aqueous layer with a salt like NaCl to decrease the solubility of the amine. Perform multiple extractions with an organic solvent. Consider converting the amine to a salt to facilitate crystallization.[5] |
| Streaking on TLC/Column Chromatography | The basic amine interacts strongly with the acidic silica gel. | Add a small amount of triethylamine or ammonia to the eluent to suppress this interaction.[5] Alternatively, use a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile via Horner-Wadsworth-Emmons Reaction
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride. Wash the sodium hydride with anhydrous hexane to remove the mineral oil.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl (cyanomethyl)phosphonate dropwise to the stirred suspension.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile.
Protocol 2: Reduction of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
Materials:
-
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Celite®
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add LiAlH₄ and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then water again (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine. The product can be further purified by distillation under reduced pressure if necessary.
Visualizing the Workflow
Caption: Synthetic routes to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine.
Caption: Troubleshooting guide for low yield and impurity issues.
References
Technical Support Center: Synthesis of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and effective synthetic routes starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one are:
-
The Horner-Wadsworth-Emmons (HWE) reaction route: This involves the olefination of the starting ketone with a phosphonate reagent to form an α,β-unsaturated ester, followed by a series of reductions.
-
The Henry Reaction (Nitroaldol) route: This route involves the reaction of the starting ketone with nitromethane to form a β-nitro alcohol, which is then dehydrated and reduced to the target amine.
Q2: I am observing a low yield in the initial Horner-Wadsworth-Emmons reaction. What are the potential causes?
A2: Low yields in the HWE reaction can arise from several factors. Incomplete deprotonation of the phosphonate reagent is a common issue, which can be caused by an insufficient amount or low quality of the base. The reactivity of the ketone can also be a factor; sterically hindered ketones may react slowly.[1] Reaction conditions such as temperature and reaction time are also critical and may require optimization.
Q3: In the Henry reaction, I am isolating the nitroalkene instead of the desired β-nitro alcohol. How can this be avoided?
A3: The elimination of water to form the nitroalkene is a common side reaction in the Henry reaction, especially when acidic protons are available on the carbon bearing the nitro group.[2][3] To favor the formation of the β-nitro alcohol, it is recommended to use only a catalytic amount of a non-coordinating base and to maintain a low reaction temperature.[2]
Q4: What are the recommended reducing agents for the final reduction step to the amine?
A4: For the reduction of the intermediate α,β-unsaturated ester (from the HWE route) or the nitroalkene (from the Henry route), powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for both reductions.[4] However, care must be taken during the workup due to its high reactivity with water. Alternative reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C) for the nitroalkene.
Q5: How can I best purify the final product, this compound?
A5: The purification of the final amine product typically involves an acidic aqueous workup to separate the basic amine from non-basic impurities. The amine can be extracted into an acidic aqueous layer, which is then basified to liberate the free amine. The product can then be extracted with an organic solvent.[5] For higher purity, column chromatography on silica gel is recommended, often using a mobile phase containing a small amount of a tertiary amine like triethylamine to prevent the product from tailing on the acidic silica gel.[5]
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Route
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or No Conversion of Starting Ketone | Incomplete deprotonation of the phosphonate reagent. | Use a strong, fresh base (e.g., NaH, n-BuLi). Ensure anhydrous reaction conditions. |
| Low reactivity of the ketone. | Increase the reaction temperature and/or reaction time. Consider using a more reactive phosphonate reagent.[1] | |
| Formation of (Z)-Isomer as a Major Byproduct | The HWE reaction with stabilized phosphonates typically favors the (E)-isomer. However, reaction conditions can influence the stereoselectivity. | To favor the (E)-isomer, ensure the reaction reaches thermodynamic equilibrium. Using LiCl with DBU as the base can enhance (E)-selectivity.[6] |
| Difficult Purification of the α,β-Unsaturated Ester | The phosphate byproduct can sometimes co-elute with the product. | The phosphate byproduct from the HWE reaction is typically water-soluble and can be removed with an aqueous workup.[7] If issues persist, thorough washing with water is recommended. |
| Incomplete Reduction of the Ester and Alkene | Insufficient amount or activity of the reducing agent. | Use a sufficient excess of a strong reducing agent like LiAlH₄. Ensure the LiAlH₄ is fresh and active. |
Henry Reaction Route
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low Yield of β-Nitro Alcohol | Reversibility of the Henry reaction. | Use an excess of nitromethane to drive the equilibrium towards the product.[3] |
| Competing side reactions. | Maintain a low reaction temperature and use a catalytic amount of a suitable base. | |
| Formation of Nitroalkene as the Major Product | Elimination of water from the β-nitro alcohol. | Use a mild, non-coordinating base and avoid acidic conditions during workup.[2] If the nitroalkene is desired, the reaction can be run at a higher temperature with a stronger base. |
| Difficulties in the Reduction of the Nitro Group | Incomplete reduction. | Use a powerful reducing agent like LiAlH₄ or catalytic hydrogenation under appropriate pressure. Ensure the catalyst for hydrogenation is active. |
| Complex Product Mixture After Reduction | Reduction of other functional groups or side reactions. | Choose a reducing agent that is selective for the nitro group if other reducible functional groups are present. Careful control of reaction conditions is crucial. |
Experimental Protocols
Route 1: Horner-Wadsworth-Emmons (HWE) Synthesis
Step 1: Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, triethyl phosphonoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.1 eq) and wash with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF to the NaH to form a suspension and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.05 eq) to the suspension and stir for 30 minutes at 0 °C, then for 1 hour at room temperature.
-
Cool the mixture back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Step 2: Reduction to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol
-
Materials: Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and slowly add a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous diethyl ether.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solid and wash with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Step 3: Conversion to this compound
-
Materials: 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol, methanesulfonyl chloride (MsCl), triethylamine (TEA), sodium azide (NaN₃), dimethylformamide (DMF), lithium aluminum hydride (LiAlH₄), anhydrous THF.
-
Procedure:
-
Dissolve the alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous dichloromethane at 0 °C.
-
Slowly add MsCl (1.2 eq) and stir at 0 °C until the reaction is complete.
-
Work up the reaction by washing with water and brine, then dry and concentrate to obtain the mesylate.
-
Dissolve the crude mesylate in DMF, add NaN₃ (3.0 eq), and heat the mixture to promote the SN2 reaction to the azide.
-
After completion, extract the azide with an organic solvent.
-
Reduce the azide to the amine using LiAlH₄ (1.5 eq) in anhydrous THF, following a similar procedure as in Step 2.
-
Purify the final amine by column chromatography.
-
Route 2: Henry Reaction Synthesis
Step 1: Synthesis of 8-(2-Nitrovinyl)-1,4-dioxaspiro[4.5]decane
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, nitromethane, a base (e.g., ammonium acetate, potassium hydroxide).
-
Procedure:
-
Combine 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and an excess of nitromethane.
-
Add a catalytic amount of the base and stir the reaction at room temperature or with gentle heating. To favor the elimination product, a stronger base and higher temperature can be used.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Reduction to this compound
-
Materials: 8-(2-Nitrovinyl)-1,4-dioxaspiro[4.5]decane, lithium aluminum hydride (LiAlH₄), anhydrous THF.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the nitroalkene (1.0 eq) in anhydrous THF.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature or reflux until completion (monitored by TLC).
-
Carefully quench the reaction at 0 °C with a Fieser workup.
-
Filter the solid and wash with THF.
-
Dry the filtrate and concentrate under reduced pressure.
-
Purify the final amine by column chromatography.
-
Visualizations
Caption: Horner-Wadsworth-Emmons synthetic route.
Caption: Henry reaction synthetic route.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. redalyc.org [redalyc.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in reductive amination of 1,4-dioxaspiro[4.5]decan-8-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one. Our aim is to help you diagnose and resolve common issues to improve reaction yield and purity.
Troubleshooting Guide: Low Product Yield
Low yield is a frequent challenge in the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one. The following section addresses common causes and provides systematic solutions.
Issue: Minimal or No Desired Product Formation
Possible Cause 1: Incomplete Imine/Iminium Ion Formation
The first step of reductive amination, the formation of an imine or iminium ion intermediate, is crucial and reversible.
-
Solution:
-
Ensure Anhydrous Conditions: Water can hydrolyze the imine/iminium ion back to the starting ketone and amine.[1] Use anhydrous solvents and consider adding a drying agent like molecular sieves.
-
Catalyst Addition: A catalytic amount of a weak acid, such as acetic acid, can promote imine formation.
-
Increase Reaction Time: Allow sufficient time for the ketone and amine to react before adding the reducing agent.[1] Progress can be monitored by techniques like TLC or GC-MS.[1]
-
Possible Cause 2: Ineffective Reducing Agent
The hydride reagent may be degraded or inappropriate for the reaction.
-
Solution:
-
Verify Reagent Quality: Borohydride reagents can degrade upon exposure to moisture and air. Use a fresh bottle or test the activity of the existing batch.
-
Select an Appropriate Reducing Agent: For the reductive amination of ketones, milder reducing agents that are selective for the iminium ion over the ketone are preferred.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly effective for this transformation.[1]
-
Issue: Presence of Significant Byproducts
Possible Cause 1: Reduction of the Starting Ketone
If the reducing agent is too reactive, it can reduce the starting ketone to the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol.
-
Solution:
-
Use a Milder Reducing Agent: Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which reduce iminium ions much faster than ketones.[1][2]
-
Control Reagent Addition: If using a less selective reagent like NaBH₄, ensure the imine is pre-formed before the portion-wise addition of the reducing agent at a low temperature.[1]
-
Possible Cause 2: Formation of a Secondary Amine Byproduct
The desired primary amine product can react with another molecule of the starting ketone to form a secondary amine.
-
Solution:
Possible Cause 3: Hydrolysis of the Ketal Group
The 1,4-dioxaspiro ketal is sensitive to strongly acidic conditions.
-
Solution:
-
Maintain Appropriate pH: The reaction and work-up should be conducted under mildly acidic to neutral conditions to prevent hydrolysis of the ketal.
-
Buffered System: Consider using a buffered system if pH control is challenging.
-
Careful Work-up: If an acidic work-up is necessary for purification, perform it at low temperatures and for a minimal duration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable reducing agents for the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most recommended reducing agents.[1] They are milder than sodium borohydride (NaBH₄) and selectively reduce the iminium ion intermediate in the presence of the starting ketone, which is crucial for good yield.[1][2]
Q2: What are the advantages and disadvantages of NaBH(OAc)₃ versus NaBH₃CN?
A2:
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective.[3] Less toxic than NaBH₃CN. Effective for a wide range of substrates.[3] | Water-sensitive; requires aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent selectivity for the iminium ion.[1] Not sensitive to water, allowing for the use of protic solvents like methanol.[4] | Highly toxic and can generate toxic hydrogen cyanide gas, especially under acidic conditions. |
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] For TLC, you can visualize the amine product using a ninhydrin stain. GC-MS can provide detailed information on the consumption of the starting ketone and the formation of the desired amine and any byproducts.[1]
Q4: What is the best way to purify the final amine product?
A4: A common purification method involves an acidic aqueous work-up. The basic amine product is extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified to liberate the free amine, which is subsequently extracted with an organic solvent.[1] For higher purity, column chromatography on silica gel is recommended.[1]
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Iminium Ion vs. Ketone | Recommended Solvent(s) | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[3][4] | Moisture-sensitive.[4] Acetic acid can be used as a catalyst.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol, Ethanol[4] | Highly toxic. Reaction is pH-dependent.[2] |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Can reduce the starting ketone.[4] Best used in a two-step process after pre-forming the imine. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general guideline and may require optimization.
-
Imine Formation:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add the amine source (e.g., ammonium acetate, 10 eq).
-
If the amine salt is not used, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is a general guideline and requires appropriate safety precautions due to the high toxicity of the reagent.
-
Reaction Setup:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and the amine source (e.g., ammonium acetate, 10 eq) in a protic solvent such as methanol.
-
Adjust the pH of the solution to 6-7 using a weak acid (e.g., acetic acid).
-
-
Reduction:
-
Add sodium cyanoborohydride (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS (typically 12-24 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding an aqueous solution of sodium hydroxide to decompose any remaining NaBH₃CN.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify as necessary by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Alkylation of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
This technical support center provides troubleshooting guidance and frequently asked questions for the N-alkylation of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine. The information is intended for researchers, scientists, and professionals in drug development to help prevent common side reactions, primarily over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a common problem when alkylating this compound?
A1: Over-alkylation is a frequent side reaction where the primary amine, this compound, reacts with an alkylating agent (like an alkyl halide) more than once. This leads to a mixture of the desired mono-alkylated secondary amine, the di-alkylated tertiary amine, and potentially even a quaternary ammonium salt.[1][2] This occurs because the initial product, the secondary amine, is often more nucleophilic and reactive than the starting primary amine.[3][4] The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen, making it more likely to react again with the alkylating agent in a "runaway" reaction.[1][4]
Q2: I performed a direct alkylation using an alkyl halide and obtained a mixture of products. How can I favor the formation of the mono-alkylated product?
A2: To enhance the yield of the desired mono-alkylated secondary amine in a direct alkylation reaction, you can modify the reaction conditions in two primary ways:
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Stoichiometric Control: Use a large excess of the starting amine, this compound, relative to the alkylating agent.[2][5] By increasing the concentration of the primary amine, you statistically favor the reaction of the alkylating agent with the more abundant starting material, thereby reducing the chances of the product reacting again.[5]
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise or via a syringe pump over an extended period.[6] This maintains a low concentration of the electrophile in the reaction mixture, which helps to minimize the rate of the second alkylation reaction.[6]
Q3: Are there alternative methods to direct alkylation that offer better control and selectivity for mono-alkylation?
A3: Yes, reductive amination (also known as reductive alkylation) is a highly effective and widely recommended alternative for the controlled mono-alkylation of primary amines.[1][7][8] This one-pot method involves two main steps:
-
Reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine.[9]
-
In-situ reduction of the imine to the corresponding secondary amine using a mild reducing agent.[8][9]
This method is superior because the imine intermediate is not nucleophilic in the same way an amine is, which effectively prevents the "runaway" over-alkylation reaction.[8] Common reducing agents for this process include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the imine over the carbonyl starting material.[8][10]
Q4: What are the key differences in expected outcomes between direct alkylation and reductive amination?
A4: The choice of method significantly impacts product distribution and yield. The table below summarizes the general expectations.
Data Presentation: Comparison of Alkylation Methods
| Feature | Direct Alkylation (1:1 Stoichiometry) | Direct Alkylation (Large Excess of Amine) | Reductive Amination |
| Primary Product | Mixture of mono-, di-, and tri-alkylated products | Mono-alkylated product | Mono-alkylated product |
| Selectivity | Low | Moderate | High to Excellent |
| Typical Yield of Mono-alkylated Product | Often < 30% | 40-60% | Often > 80% |
| Purification | Difficult (requires extensive chromatography) | Moderate | Easier |
| Key Consideration | Prone to over-alkylation due to increased nucleophilicity of the product.[3] | Requires large amounts of starting amine, which may be costly. | Requires a carbonyl compound (aldehyde/ketone) instead of an alkyl halide.[7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of di-alkylated product observed by TLC/LC-MS. | 1. The product is more nucleophilic than the starting amine. 2. Molar ratio of amine to alkylating agent is too low. 3. Rate of addition of alkylating agent was too fast. | 1. Switch to the Reductive Amination protocol for superior selectivity.[8] 2. If using direct alkylation, increase the excess of this compound to 5-10 equivalents. 3. Add the alkylating agent slowly to the reaction mixture at a controlled temperature (e.g., 0 °C).[6] |
| Low or no conversion of starting material. | 1. Alkylating agent is not reactive enough (e.g., alkyl chloride vs. iodide). 2. Reaction temperature is too low. 3. In reductive amination, the reducing agent is not active or inappropriate. | 1. Consider using a more reactive alkylating agent (I > Br > Cl) or adding a catalytic amount of sodium iodide. 2. Gradually increase the reaction temperature and monitor by TLC. 3. For reductive amination, ensure the reducing agent (e.g., NaBH(OAc)₃) is fresh. Check the pH of the reaction; imine formation is often optimal under weakly acidic conditions.[7] |
| Formation of unexpected side products. | 1. Competing elimination reaction with the alkyl halide (especially if it's a secondary or sterically hindered halide). 2. Instability of the spiroketal under reaction conditions (e.g., strong acid). | 1. Use a less hindered alkylating agent if possible. 2. Ensure reaction conditions are not strongly acidic or basic to maintain the integrity of the 1,4-dioxaspiro moiety. Use a non-nucleophilic organic base like triethylamine or DIPEA if an acid scavenger is needed. |
Experimental Protocols
Protocol 1: Controlled Mono-alkylation via Reductive Amination (Recommended)
This protocol describes the reaction of this compound with a generic aldehyde (R-CHO) to yield the mono-alkylated secondary amine.
-
Imine Formation:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the aldehyde or ketone (1.1 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
-
Reduction:
-
To the mixture containing the imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Caution: The reaction may foam.
-
Stir the reaction mixture for 3-12 hours. Monitor the consumption of the imine by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Direct Alkylation with Stoichiometric Control
This protocol attempts to minimize over-alkylation by using an excess of the primary amine.
-
Reaction Setup:
-
In a round-bottom flask, dissolve a large excess of this compound (5.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Alkylating Agent:
-
Dissolve the alkyl halide (R-X, 1.0 eq) in a small amount of the reaction solvent.
-
Add the alkyl halide solution dropwise to the stirred amine solution over 1-2 hours using a dropping funnel or syringe pump.
-
-
Reaction and Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the disappearance of the alkyl halide by TLC.
-
-
Work-up:
-
Filter off the inorganic salts (K₂CO₃).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the excess primary amine and amine salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography. Be aware that separation of the mono- and di-alkylated products can be challenging.
-
Visualizations
Reaction Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Sciencemadness Wiki [sciencemadness.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Amide Coupling for 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling of this compound in a question-and-answer format.
Question 1: My amide coupling reaction is showing low or no yield. What are the likely causes?
Answer:
Low or no product yield is a common issue in amide coupling reactions. Several factors could be contributing to this problem, especially when dealing with a sterically demanding amine like this compound. The primary reasons often involve:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to effectively activate the carboxylic acid, leading to a slow or incomplete reaction.
-
Steric Hindrance: The bulky spirocyclic ketal moiety of the amine can sterically hinder its approach to the activated carboxylic acid, thereby reducing the reaction rate.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the reaction outcome.
-
Amine Protonation: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an ammonium salt that is not nucleophilic.
-
Presence of Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.
Question 2: I am observing the formation of significant side products. How can I minimize them?
Answer:
Side product formation can complicate purification and reduce the yield of the desired amide. Common side reactions and their solutions include:
-
Racemization: If your carboxylic acid has a chiral center, racemization can occur. To minimize this, consider using coupling reagents known to suppress racemization, such as those used in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[1] Running the reaction at a lower temperature can also be beneficial.
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form a more stable active ester, minimizing this side reaction.
-
Reaction with Solvent: In some cases, the activated carboxylic acid can react with the solvent, especially if the solvent is nucleophilic. Using non-nucleophilic, aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) is recommended.
Question 3: How do I choose the most suitable coupling reagent for this compound?
Answer:
The choice of coupling reagent is critical for a successful reaction with a sterically hindered amine. Here is a comparison of commonly used reagents:
-
Carbodiimides (EDC, DCC): Often used with additives like HOBt or DMAP. While cost-effective, they might be less efficient for sterically hindered substrates.[2]
-
Uronium/Aminium Salts (HATU, HBTU): These are generally more reactive and effective for challenging couplings.[3] HATU is often a good first choice for difficult substrates due to its high reactivity and ability to minimize racemization.[4]
-
Phosphonium Salts (PyBOP, PyAOP): These are also very powerful coupling reagents, particularly effective for sterically hindered amino acids and in preventing racemization.[3]
-
Acyl Fluoride Precursors (TFFH, BTFFH): For extremely challenging couplings where other methods fail, the in-situ generation of highly reactive acyl fluorides can be a successful strategy.[5][6]
A screening of different coupling reagents is often the best approach to identify the optimal conditions for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the amide coupling of this compound?
A1: Aprotic solvents are generally recommended. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common choices. Acetonitrile (ACN) can also be a good option and can sometimes offer advantages in terms of reaction rate and work-up.[2] Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.
Q2: Which base should I use, and in what quantity?
A2: A non-nucleophilic, sterically hindered base is preferred to avoid side reactions. Diisopropylethylamine (DIPEA) is a common choice. Typically, 2-3 equivalents of the base are used to neutralize any acid present and to facilitate the reaction.
Q3: At what temperature should I run the reaction?
A3: Most amide coupling reactions are performed at room temperature. However, for sterically hindered substrates like this compound, gentle heating (e.g., 40-50 °C) may be necessary to increase the reaction rate. It is advisable to start at room temperature and monitor the reaction progress before applying heat.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining the TLC plate with a suitable agent like ninhydrin can help visualize the amine starting material.
Q5: What is the best work-up and purification procedure?
A5: A typical aqueous work-up involves washing the organic layer with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove the unreacted carboxylic acid and acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Advantages | Disadvantages |
| EDC | HOBt/DMAP | DIPEA/Et3N | DCM, DMF, ACN | Cost-effective, water-soluble byproducts. | Can be less effective for hindered substrates, risk of N-acylurea formation.[2] |
| DCC | HOBt/DMAP | DIPEA/Et3N | DCM, ACN | Inexpensive. | Insoluble urea byproduct can complicate purification. |
| HATU | None | DIPEA | DMF, DCM | Highly reactive, low racemization, good for hindered substrates.[3][4] | More expensive. |
| HBTU | None | DIPEA | DMF, DCM | Efficient and widely used. | Can cause racemization, aminium structure.[3] |
| PyBOP | None | DIPEA | DMF, DCM | Very effective for difficult couplings, low racemization.[3] | Can be expensive, phosphonium-based. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M).
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
To a stirred solution of the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF (0.1-0.5 M), add EDC·HCl (1.2 eq.) portion-wise at 0 °C.
-
Add DIPEA (2.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with water.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for amide coupling.
Caption: Troubleshooting low yield issues.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Synthesis of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability issues encountered during the synthesis of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory scale?
A1: A widely employed two-step synthesis starts from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The first step is a Horner-Wadsworth-Emmons (HWE) reaction with diethyl cyanomethylphosphonate to yield (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile. This intermediate is then reduced to the target primary amine.
Q2: What are the primary challenges when scaling up the Horner-Wadsworth-Emmons (HWE) reaction for this synthesis?
A2: Scaling up the HWE reaction can present several challenges. These include managing the exothermicity of the reaction, ensuring efficient mixing of heterogeneous reaction mixtures (especially with bases like sodium hydride), and handling and disposal of the phosphate byproducts. Incomplete reactions and side product formation can also become more pronounced at a larger scale.
Q3: Which reducing agents are suitable for the conversion of (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile to the final product, and what are the scalability considerations?
A3: Both catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) and chemical hydrides (e.g., Lithium Aluminum Hydride - LiAlH₄) can be effective. For scalability, catalytic hydrogenation is often preferred due to safety, cost, and waste considerations. However, catalyst poisoning, inconsistent activity, and the need for specialized high-pressure equipment can be significant hurdles. LiAlH₄ is a powerful reducing agent but its pyrophoric nature and the complex work-up procedure make it less suitable for large-scale operations.[1][2]
Q4: How can I monitor the progress of the individual reaction steps?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the HWE reaction and the subsequent reduction. For the HWE reaction, the disappearance of the starting ketone and the appearance of the α,β-unsaturated nitrile product can be visualized. For the reduction step, the disappearance of the nitrile intermediate and the appearance of the amine product (which can be visualized with a ninhydrin stain) indicate reaction completion. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What are the recommended purification methods for the final product at a larger scale?
A5: Purification of the final amine product on a large scale typically involves an initial acid-base extraction to separate the basic amine from non-basic impurities. The crude amine is dissolved in an organic solvent and washed with an acidic aqueous solution. The amine is then liberated from the aqueous layer by basification and extracted back into an organic solvent. For higher purity, column chromatography on silica gel (with a solvent system containing a small amount of a volatile amine like triethylamine to prevent streaking) or distillation under reduced pressure are viable options.
Troubleshooting Guides
Horner-Wadsworth-Emmons Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Ketone | 1. Inactive base (e.g., old sodium hydride). 2. Insufficiently anhydrous reaction conditions. 3. Incomplete deprotonation of the phosphonate reagent. | 1. Use freshly opened or properly stored base. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Increase the reaction time for ylide formation or consider a stronger base. |
| Formation of Side Products (e.g., Michael Addition Adducts) | 1. Use of a protic solvent. 2. Reaction temperature is too high. | 1. Use an aprotic solvent such as THF or DME. 2. Maintain the recommended reaction temperature. |
| Difficult Removal of Phosphate Byproduct | The dialkyl phosphate salt is not sufficiently water-soluble for easy extraction. | 1. Perform multiple aqueous washes during work-up. 2. Consider using a phosphonate reagent that generates a more water-soluble phosphate byproduct. |
Reduction of (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reduction (Presence of Nitrile or Unsaturated Intermediate) | 1. Inactive catalyst or reducing agent. 2. Insufficient hydrogen pressure (for catalytic hydrogenation). 3. Insufficient amount of reducing agent. | 1. Use fresh catalyst or reducing agent. 2. Ensure the system is properly pressurized and maintained. 3. Increase the stoichiometry of the reducing agent. |
| Formation of Secondary or Tertiary Amines | The newly formed primary amine reacts with the imine intermediate. | 1. For catalytic hydrogenation, add ammonia to the reaction mixture to suppress secondary amine formation.[3] 2. Use a large excess of the reducing agent to quickly reduce the imine intermediate. |
| Ketal Group Hydrolysis | The reaction or work-up conditions are too acidic. | 1. Maintain a neutral or slightly basic pH during the reaction and work-up. 2. If an acidic work-up is necessary, perform it at low temperatures and for a minimal amount of time. |
Experimental Protocols
Step 1: Synthesis of (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
This protocol is based on a standard Horner-Wadsworth-Emmons reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 10.0 g | 0.064 |
| Diethyl cyanomethylphosphonate | 177.12 | 12.5 g | 0.071 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 3.07 g | 0.077 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in 100 mL of anhydrous THF in a flame-dried three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate in 50 mL of anhydrous THF to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one in 50 mL of anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
This protocol describes a catalytic hydrogenation using Raney Nickel.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | 179.22 | 9.0 g | 0.050 |
| Raney Nickel (slurry in water) | - | ~4.5 g (catalytic) | - |
| Anhydrous Ethanol | - | 150 mL | - |
| Ammonia (7N in Methanol) | - | 20 mL | - |
Procedure:
-
To a high-pressure hydrogenation vessel, add (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile and anhydrous ethanol.
-
Carefully add the Raney Nickel slurry.
-
Add the methanolic ammonia solution.
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by acid-base extraction followed by distillation under reduced pressure or column chromatography to yield this compound.
Visualizations
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Ketal group hydrolysis during synthesis or workup
This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolysis of ketal protecting groups during chemical synthesis and workup.
Troubleshooting Guides
Issue: Incomplete or Slow Ketal Hydrolysis
Q1: My ketal deprotection is sluggish or incomplete, even with acidic conditions. What are the common causes and how can I address this?
A1: Incomplete ketal hydrolysis is a frequent challenge, often stemming from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
Possible Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The rate of ketal hydrolysis is dependent on the concentration of the acid catalyst. If the reaction is slow, consider increasing the catalyst loading or switching to a stronger acid. For instance, if acetic acid is ineffective, you might try p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).
-
Steric Hindrance: Ketals derived from sterically hindered ketones are notoriously difficult to hydrolyze. The bulky groups surrounding the ketal carbon impede the approach of water and the acid catalyst. In such cases, more forcing conditions are necessary. This can include using stronger acids like TFA, increasing the reaction temperature, or employing Lewis acid catalysts which can be more effective for hindered substrates.[1]
-
Insufficient Water: Ketal hydrolysis is an equilibrium process. To drive the reaction towards the deprotected ketone, a sufficient excess of water must be present in the reaction mixture. During workup, quenching the reaction with a large volume of water or aqueous base is crucial.[2]
-
Reaction Temperature: For many ketals, hydrolysis proceeds readily at room temperature. However, for more stable or sterically hindered ketals, gentle heating may be required to increase the reaction rate. Care must be taken to avoid decomposition of sensitive substrates at elevated temperatures.
-
Choice of Solvent: The solvent can influence the rate of hydrolysis. Protic solvents like water, methanol, or ethanol can participate in the reaction and are generally preferred. A co-solvent such as THF or acetone is often used to ensure the solubility of the substrate.
Q2: I am observing decomposition of my starting material or product under the acidic conditions required for ketal deprotection. What are my options?
A2: Substrate sensitivity to strong acids is a common problem. Fortunately, several milder methods for ketal deprotection are available.
Alternative Deprotection Strategies for Acid-Sensitive Substrates:
-
Lewis Acid Catalysis: Lewis acids such as FeCl₃, Bi(NO₃)₃·5H₂O, Sc(OTf)₃, and Ce(OTf)₃ can effectively catalyze ketal hydrolysis under milder, often non-aqueous, conditions.[1] These catalysts work by coordinating to the oxygen of the ketal, facilitating its cleavage.
-
Neutral Deprotection Methods: For extremely sensitive substrates, neutral deprotection methods can be employed. Reagents like molecular iodine in acetone have been shown to be effective for the chemoselective deprotection of ketals without affecting other acid-sensitive groups.[3]
-
Enzymatic Hydrolysis: In specific cases, particularly in biochemical contexts, enzymatic hydrolysis can offer a highly selective and mild method for ketal deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is my ketal hydrolyzing during my reaction or workup when I don't want it to?
A1: Unintended ketal hydrolysis typically occurs due to the presence of adventitious acid and water. Ketals are generally stable under neutral to strongly basic conditions but are labile to acid.[4][5][6]
Sources of Accidental Acidic Conditions:
-
Acidic Reagents or Byproducts: If your reaction involves acidic reagents or generates acidic byproducts, this can lead to premature deprotection.
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause hydrolysis of sensitive ketals during purification. This can be mitigated by using neutralized silica gel (e.g., by washing with a triethylamine/hexanes solution) or by switching to a different stationary phase like alumina.
-
Acidic Workup Conditions: Using an acidic aqueous solution (e.g., NH₄Cl) during workup can cause unintended deprotection. If the ketal needs to be retained, a neutral or basic workup (e.g., with water or saturated NaHCO₃ solution) is recommended.
Q2: How can I selectively deprotect one ketal in the presence of another?
A2: Achieving selective deprotection relies on the differential reactivity of the ketals.
Factors Influencing Selective Deprotection:
-
Steric Hindrance: A less sterically hindered ketal will generally hydrolyze faster than a more hindered one. By carefully controlling the reaction time, temperature, and acid strength, it is often possible to selectively cleave the more accessible ketal.
-
Electronic Effects: The electronic environment around the ketal can influence its stability. Electron-donating groups near the ketal can stabilize the intermediate carbocation formed during hydrolysis, thus accelerating the reaction. Conversely, electron-withdrawing groups can destabilize this intermediate and slow down hydrolysis.
-
Acyclic vs. Cyclic Ketals: Acyclic ketals are generally less stable and more readily hydrolyzed than cyclic ketals (e.g., those derived from ethylene glycol or propane-1,3-diol). This difference in stability can be exploited for selective deprotection.
Q3: What is the mechanism of acid-catalyzed ketal hydrolysis?
A3: The acid-catalyzed hydrolysis of a ketal is a reversible process that proceeds through a series of protonation and nucleophilic attack steps. The key intermediate is a resonance-stabilized oxocarbenium ion.[7] The presence of excess water drives the equilibrium towards the formation of the ketone and alcohol.[2]
Data Presentation
Table 1: Comparison of Common Ketal Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid Catalysis | p-TsOH, TFA, HCl, H₂SO₄, Acetic Acid | Catalytic amount in a protic solvent (e.g., Acetone/H₂O, THF/H₂O), RT to reflux | Readily available reagents, straightforward procedure. | Not suitable for acid-sensitive substrates, may require harsh conditions. |
| Lewis Acid Catalysis | FeCl₃, Bi(NO₃)₃·5H₂O, Sc(OTf)₃, Ce(OTf)₃ | Catalytic amount in an organic solvent (e.g., CH₂Cl₂, MeNO₂), often at RT.[1] | Milder conditions, suitable for some acid-sensitive substrates. | Reagents can be expensive or toxic, may require anhydrous conditions. |
| Neutral Conditions | I₂ in Acetone | 10 mol% I₂ in acetone, RT to reflux, typically very fast (minutes).[3] | Highly chemoselective, tolerates many acid-sensitive functional groups.[3] | Iodine can be a hazardous substance. |
| Solid-Supported Acids | Montmorillonite K10, Amberlyst-15 | Heterogeneous catalysis, typically requires heating in a suitable solvent. | Easy removal of the catalyst by filtration, potential for catalyst recycling. | Can be slower than homogeneous methods, may require elevated temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Ketal Deprotection using p-Toluenesulfonic Acid (p-TsOH)
-
Dissolution: Dissolve the ketal-protected compound (1.0 equiv) in a suitable solvent mixture such as acetone/water (e.g., 4:1 v/v) or THF/water (e.g., 4:1 v/v). The concentration is typically in the range of 0.1-0.5 M.
-
Acid Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, typically 0.1-0.2 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as required.
Protocol 2: Chemoselective Ketal Deprotection using Molecular Iodine
-
Setup: To a solution of the ketal (1.0 equiv) in acetone, add molecular iodine (I₂, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be complete within minutes. For less reactive ketals, the reaction mixture can be heated to reflux.[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Extraction: Extract the mixture with an organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting ketone as necessary.
Visualizations
Caption: Acid-catalyzed hydrolysis of a ketal to a ketone.
Caption: Troubleshooting workflow for incomplete ketal deprotection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Characterization of unexpected byproducts in 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and effective synthetic strategies for the synthesis of this compound, both starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.
-
Route A: One-Pot Reductive Amination. This method involves the direct reaction of 1,4-Dioxaspiro[4.5]decan-8-one with an ammonia source in the presence of a reducing agent.
-
Route B: Two-Step Synthesis via a Nitrile Intermediate. This route first involves the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the intermediate 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile, which is subsequently reduced to the target primary amine.
Q2: Which synthetic route is generally preferred?
A2: The choice of route depends on the specific experimental capabilities and desired purity of the final product.
-
Route A (Reductive Amination) is often favored for its operational simplicity as a one-pot reaction.
-
Route B (via Nitrile Intermediate) can sometimes offer better control and may be preferred if direct reductive amination leads to significant byproduct formation.
Q3: What are the most common byproducts observed in these syntheses?
A3: The most frequently encountered byproducts include:
-
Over-alkylation products: Formation of the secondary amine, bis(2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethyl)amine, and potentially the tertiary amine.
-
Unreacted starting material: Incomplete conversion of 1,4-Dioxaspiro[4.5]decan-8-one.
-
Ketal Hydrolysis Product: Cleavage of the 1,4-dioxaspiroketal protecting group to yield 4-oxocyclohexaneacetaldehyde or related ketone-containing impurities, particularly if acidic conditions are not carefully controlled.
-
Reduced Starting Material: Reduction of the ketone in 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Primary Amine
Q: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can arise from several factors depending on the synthetic route. Below is a summary of potential causes and solutions.
| Potential Cause | Recommended Solutions |
| Incomplete imine/enamine formation (Route A) | - Ensure anhydrous reaction conditions, as water can inhibit imine formation.- Increase the concentration of the ammonia source (e.g., use a saturated solution of ammonia in methanol).- Allow for a sufficient pre-reaction time for imine formation before adding the reducing agent. |
| Inefficient reduction of the nitrile (Route B) | - Use a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄).- Ensure the reducing agent is fresh and has not been deactivated by moisture.- Increase the reaction temperature or prolong the reaction time. |
| Suboptimal pH | - For reductive amination (Route A), maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting significant ketal hydrolysis. |
| Product loss during workup | - The product is a primary amine and can be water-soluble, especially in its protonated form. Ensure the aqueous layer is thoroughly basified (pH > 12) before extraction with an organic solvent.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Issue 2: Formation of Over-alkylation Byproducts (Secondary/Tertiary Amines)
Q: I am observing significant amounts of secondary amine byproduct in my reaction mixture. How can I minimize its formation?
A: The formation of secondary and tertiary amines is a common issue in reductive amination and nitrile reduction. Here are some strategies to suppress over-alkylation:
| Strategy | Implementation |
| Use a large excess of the nitrogen source | In Route A, using a large excess of ammonia (e.g., 10-20 equivalents) will statistically favor the reaction of the intermediate imine with ammonia over the newly formed primary amine. |
| Slow addition of the carbonyl compound | Adding the 1,4-Dioxaspiro[4.5]decan-8-one slowly to a solution containing the ammonia source and the reducing agent can help maintain a low concentration of the primary amine product, thus reducing its chances of reacting further. |
| Choice of reducing agent | In catalytic hydrogenation for Route B, the addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts. |
Issue 3: Presence of Ketone-Containing Impurities
Q: My final product is contaminated with a byproduct that shows a strong carbonyl peak in the IR spectrum. What is this impurity and how can I avoid it?
A: The presence of a carbonyl-containing impurity strongly suggests the hydrolysis of the 1,4-dioxaspiroketal protecting group.
| Cause | Prevention and Remediation |
| Acidic conditions during reaction or workup | - The ketal is susceptible to cleavage under acidic conditions. If using an acid catalyst for imine formation, use it in catalytic amounts and consider milder acids.- During workup, minimize the time the product is in an acidic aqueous solution. If an acidic wash is necessary, perform it quickly and at a low temperature. |
| Purification | - If ketal hydrolysis has occurred, the resulting ketone-containing impurity can often be separated from the desired amine product by column chromatography. |
Experimental Protocols
Route A: One-Pot Reductive Amination
This protocol is adapted from standard reductive amination procedures.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ammonium acetate or ammonia in methanol (7N)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq) or a solution of ammonia in methanol (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Wash the aqueous layer with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with 1 M NaOH to a pH > 12.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Route B: Two-Step Synthesis via Nitrile Intermediate
Step 1: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
This step is typically achieved via a Horner-Wadsworth-Emmons reaction.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile.
Step 2: Reduction of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
This can be achieved by catalytic hydrogenation or with a metal hydride reducing agent.
Materials:
-
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
-
Palladium on carbon (10% Pd/C) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or anhydrous THF
-
Hydrogen gas (for catalytic hydrogenation)
-
Diatomaceous earth
Procedure (Catalytic Hydrogenation):
-
Dissolve 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (1.0 eq) in methanol.
-
Add 10% Pd/C (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Procedure (LiAlH₄ Reduction):
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Common byproduct formation pathways.
Validation & Comparative
The Strategic Advantage of Spirocyclic Amines: A Comparative Analysis of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and ultimate success of a therapeutic candidate. Among the vast arsenal of amine building blocks, 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine emerges as a compelling scaffold, offering distinct advantages due to its unique spirocyclic architecture. This guide provides an objective comparison of this spirocyclic amine with other conventional amine building blocks, supported by available data and experimental context.
The incorporation of spirocyclic motifs into drug candidates is a growing strategy to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3] The rigid, three-dimensional nature of a spirocycle can lead to improved interactions with biological targets and a more favorable profile for absorption, distribution, metabolism, and excretion (ADME). This compound, with its protected cyclohexyl ring, serves as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of neuroscience, where it has been utilized in the development of neurokinin receptor antagonists.[4][5][6][7][8]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block are fundamental to the characteristics of the final compound. The spirocyclic nature of this compound influences its lipophilicity, a key parameter in drug design.
| Property | This compound | Cyclohexylamine | Benzylamine |
| LogP | 0.94[9] | ~1.48 | ~1.09 |
| Structure | Spirocyclic aliphatic amine | Monocyclic aliphatic amine | Aromatic amine |
Note: LogP values for cyclohexylamine and benzylamine are widely cited literature values and may vary slightly depending on the prediction method.
The lower LogP value of the spirocyclic amine compared to cyclohexylamine suggests a more favorable balance of hydrophilicity, which can be advantageous for improving solubility and reducing off-target effects.
Performance in Key Chemical Transformations
Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of the amine is a crucial factor in achieving high yields.
Experimental Protocol: General Amide Coupling
A common method for amide bond formation involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive like 1-hydroxybenzotriazole (HOBt).
-
Reaction Workflow:
Caption: General workflow for amide bond formation.
While specific yield data for this compound in this reaction is not published, the steric hindrance around the amine group is a key consideration. The spirocyclic scaffold may present slightly more steric bulk compared to a simple cycloalkylamine, potentially requiring optimized reaction conditions (e.g., longer reaction times, higher temperatures, or specific coupling reagents) to achieve comparable yields. However, the inherent reactivity of the primary amine is expected to be similar to other aliphatic amines.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. The reaction proceeds via an imine or enamine intermediate, which is then reduced.
Experimental Protocol: General Reductive Amination
This one-pot reaction typically involves combining an aldehyde or ketone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
-
Reaction Mechanism:
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-amine - C10H19NO2 | CSSB00011997065 [chem-space.com]
The Spirocyclic Advantage: Enhancing Ligand Design with 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
For researchers, scientists, and drug development professionals, the quest for novel scaffolds that confer superior pharmacological properties is a central theme in medicinal chemistry. Among these, spirocyclic systems have emerged as a powerful tool to optimize ligand design. This guide provides a comparative analysis of ligands derived from the 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine scaffold, highlighting their advantages over non-spirocyclic and alternative spirocyclic analogues, with a focus on their application as 5-HT1A receptor modulators.
The defining feature of this compound is its spirocyclic core, where two rings share a single carbon atom. This arrangement imparts a rigid, three-dimensional structure that offers distinct advantages over traditional flat, aromatic systems. The constrained conformation can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the increased sp³ character of spirocyclic compounds often translates to improved physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.
Comparative Efficacy at the 5-HT1A Receptor
A compelling illustration of the benefits of the 1,4-dioxaspiro[4.5]decane moiety is in the development of selective 5-HT1A receptor agonists, which are valuable targets for the treatment of anxiety and depression. The following data, adapted from a study on closely related derivatives, compares the in vitro pharmacological profile of a lead spirocyclic compound with its modifications, demonstrating the impact of the spirocyclic scaffold on receptor affinity and functional activity.
| Compound ID | Modification | 5-HT1A Ki (nM) | α1d Ki (nM) | 5-HT1A/α1d Selectivity | 5-HT1A pD2 | 5-HT1A Emax (%) |
| 1 | Lead Spirocyclic Compound | 1.2 | 15 | 12.5 | 8.12 | 80 |
| 14 | Modified Spirocyclic Amine | 1.8 | 144 | 80 | 7.95 | 65 |
| 15 | Alternative Spirocyclic Amine | 0.4 | 20 | 50 | 9.58 | 74 |
Table 1: In vitro pharmacological data for spirocyclic 5-HT1A receptor ligands. Ki values represent binding affinity, with lower values indicating higher affinity. pD2 is the negative logarithm of the EC50 value, indicating potency in functional assays. Emax represents the maximal efficacy in the [35S]GTPγS binding assay.
The data clearly shows that derivatives incorporating the 1,4-dioxaspiro[4.5]decane moiety can achieve high potency and selectivity for the 5-HT1A receptor. For instance, compound 15 exhibits sub-nanomolar affinity and high potency. The increased selectivity of compound 14 (80-fold) over the α1d-adrenergic receptor highlights the potential of this scaffold to reduce off-target effects.
Physicochemical and Pharmacokinetic Advantages
The three-dimensional nature of spirocyclic scaffolds generally leads to improved physicochemical properties compared to their flat aromatic counterparts. This often results in better solubility, reduced lipophilicity, and enhanced metabolic stability, all of which are desirable characteristics for drug candidates.
| Property | Spirocyclic Compounds | Non-Spirocyclic Aromatic Compounds |
| Solubility | Generally Higher | Often Lower |
| Lipophilicity (LogP) | Generally Lower | Often Higher |
| Metabolic Stability | Generally Higher | More Prone to Metabolism |
| Fraction of sp³ Carbons (Fsp³) | Higher | Lower |
Table 2: General comparison of physicochemical properties between spirocyclic and non-spirocyclic compounds.
Experimental Protocols
Synthesis of 1,4-Dioxaspiro[4.5]decane Derivatives
The synthesis of the 1,4-dioxaspiro[4.5]decane core typically starts from 1,4-cyclohexanedione. A common synthetic route to derivatives is outlined below.
Step 1: Ketalization: 1,4-Cyclohexanedione is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect one of the ketone groups, forming 1,4-Dioxaspiro[4.5]decan-8-one.
Step 2: Carbon Extension and Functionalization: The remaining ketone is then converted to a nitrile or oxime. For example, a Horner-Wadsworth-Emmons reaction with diethyl cyanomethylphosphonate can introduce a cyanomethylene group.
Step 3: Reduction: The nitrile or oxime is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the desired this compound derivative.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., 5-HT1A) are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying G-protein activation upon receptor binding.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the G-protein coupled receptor of interest are used.
-
Incubation: Membranes are incubated with GDP, the test compound at various concentrations, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Stimulation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.
Signaling Pathway of 5-HT1A Receptor
Ligands targeting the 5-HT1A receptor modulate downstream signaling cascades that are crucial in neuronal function. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Comparative Guide to the Structure-Activity Relationship of 1,4-Dioxa-spiro[4.5]decane Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 1,4-Dioxa-spiro[4.5]decane scaffold. While the initial focus was on 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine analogs, available literature provides a more detailed SAR analysis on a closely related series of arylpiperazine derivatives. This document synthesizes findings from these analogs to elucidate the key structural features influencing their biological activity, primarily at α1-adrenergic and 5-HT1A serotonin receptors.
Introduction to the 1,4-Dioxa-spiro[4.5]decane Scaffold
The 1,4-Dioxa-spiro[4.5]decane moiety is a privileged scaffold in medicinal chemistry, utilized in the design of ligands for various G-protein coupled receptors (GPCRs). Its rigid, spirocyclic nature provides a defined three-dimensional structure that can be exploited to achieve high affinity and selectivity for specific receptor subtypes. This guide focuses on a series of arylpiperazine derivatives of this scaffold, investigating how modifications to the aryl group and the linker influence their binding affinity and functional activity at α1-adrenoceptors and 5-HT1A receptors.
Core Structure and Points of Modification
The SAR exploration of this series of compounds revolves around modifications at key positions of the lead compound, 1-(1,4-dioxaspiro[1][2]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine. The primary points of modification include the substituents on the phenyl ring of the piperazine moiety.
Caption: Core scaffold and key modification points for SAR analysis.
Structure-Activity Relationship (SAR) Analysis
A study of arylpiperazine derivatives structurally related to 1-(1,4-dioxaspiro[1][2]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine (1) revealed distinct SAR trends for α1-adrenoceptor and 5-HT1A receptor activity.[2][3]
For α1-Adrenergic Receptor Antagonism , the presence and position of substituents on the arylpiperazine ring are critical.
-
Ortho-substitution: An ortho-methoxy group, as seen in the lead compound, is generally favorable.
-
Halogenation: Introduction of a chlorine atom at the ortho position of the phenyl ring (compound 9 ) leads to potent α1 receptor antagonists.[3]
-
Fused Rings: Compounds with a naphthyl moiety (27 ) or a quinolinyl moiety (30 ) also emerged as promising α1 receptor antagonists, suggesting that extending the aromatic system can enhance affinity for this receptor.[3]
For 5-HT1A Receptor Agonism , the electronic properties and substitution pattern on the aryl ring significantly modulate activity.
-
Potency and Efficacy: A key finding was that compound 10 , which features a cyano group at the ortho position of the phenyl ring, was identified as the most potent and efficacious 5-HT1A receptor agonist in the series.[3] This highlights the importance of an electron-withdrawing group at this position for strong agonistic activity.
-
Selectivity: The lead compound (1) was initially reported as a highly selective and potent 5-HT1A receptor ligand.[3] The subsequent modifications explored in the study aimed to further refine this selectivity profile.
The general workflow for such a SAR study is depicted below.
Caption: General workflow for a Structure-Activity Relationship study.
Comparative Biological Data
The following table summarizes the binding affinities (Ki) and functional activities of selected analogs for α1-adrenoceptor subtypes and the 5-HT1A receptor. Lower Ki values indicate higher binding affinity.
| Compound | Arylpiperazine Moiety | α1a Ki (nM) | α1b Ki (nM) | α1d Ki (nM) | 5-HT1A Ki (nM) | 5-HT1A Functional Activity |
| 1 | 2-Methoxyphenyl | - | - | - | Potent | Potent Agonist |
| 9 | 2-Chlorophenyl | Potent | Potent | Potent | - | Antagonist |
| 10 | 2-Cyanophenyl | - | - | - | Most Potent | Most Efficacious Agonist |
| 27 | 1-Naphthyl | Promising | Promising | Promising | - | Antagonist |
| 30 | 8-Quinolinyl | Promising | Promising | Promising | - | Antagonist |
| Data presented here is a qualitative summary based on the findings reported in the primary literature.[2][3] Specific quantitative values were not available in the abstract. |
Signaling Pathway
Both α1-adrenergic and 5-HT1A receptors are G-protein coupled receptors. α1 receptors typically couple to Gq proteins, activating phospholipase C (PLC), which leads to an increase in intracellular calcium. 5-HT1A receptors, conversely, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and modulation of ion channels.
Caption: Simplified Gq and Gi/o signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound activity. Below are representative protocols for radioligand binding assays for the receptor families discussed.
Protocol 1: α1-Adrenergic Receptor Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of test compounds for α1-adrenergic receptors.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat heart or cerebral cortex) or cultured cells expressing α1-adrenoceptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
A fixed concentration of a radiolabeled α1-selective antagonist, such as [³H]prazosin (e.g., 0.1-1.0 nM).[4][5]
-
The membrane preparation (typically 50-100 µg of protein).
-
Varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Total Binding wells contain the radioligand and membranes but no competing test compound.
-
Non-specific Binding wells contain the radioligand, membranes, and a high concentration of a potent unlabeled α1-antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites.[6]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Termination and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: 5-HT1A Serotonin Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay for determining the affinity of compounds for the 5-HT1A receptor.
-
Membrane Preparation:
-
Prepare membranes from a source rich in 5-HT1A receptors, such as rat hippocampus or cells stably expressing the human 5-HT1A receptor. The procedure is similar to that described for α1-receptors.
-
-
Binding Assay:
-
To each well of a 96-well plate, add:
-
Assay buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).
-
A fixed concentration of a selective 5-HT1A radioligand, such as [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
The membrane preparation.
-
Varying concentrations of the test compound.
-
-
Define Total Binding and Non-specific Binding wells. For non-specific binding, use a high concentration of unlabeled serotonin (5-HT) or a specific antagonist like WAY-100635.
-
Incubate the plate, typically at 25°C or 37°C, for 30-60 minutes.
-
-
Termination, Quantification, and Data Analysis:
-
Follow the same procedure for filtration, washing, and scintillation counting as described in Protocol 1.
-
Analyze the data using non-linear regression to determine IC50 and calculate the Ki value using the Cheng-Prusoff equation. Functional assays, such as [³⁵S]GTPγS binding, can also be performed to determine the agonist or antagonist nature of the compounds.[7]
-
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Early Drug Discovery: A Comparative Analysis of In Vitro ADME Properties of Spirocyclic Compounds
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical hurdle in this process is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This guide provides a comparative analysis of the in vitro ADME properties of a series of spirocyclic compounds, offering valuable insights for lead optimization.
Comparative In Vitro ADME Data
The following table summarizes the key in vitro ADME parameters for a selection of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives. These parameters are crucial indicators of a compound's potential oral bioavailability and in vivo stability.
| Compound ID | Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Rat Liver Microsome Stability (t½, min) |
| 5 | 0.4 | 1.8 | 39 |
| 7 | 0.3 | 2.3 | 25 |
| 8 | 0.5 | 1.5 | 45 |
Data presented is a representative compilation from publicly available research on 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives.
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME assays cited in this guide. These protocols are standard in the pharmaceutical industry for assessing the drug-like properties of new chemical entities.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Transport Experiment:
-
Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (donor) side of the monolayer, and the concentration of the compound that permeates to the basolateral (receiver) side is measured over time.
-
Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (donor) side, and the concentration on the apical (receiver) side is measured. This direction is used to assess active efflux.
-
-
Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the compound concentration.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are the major drug-metabolizing enzymes in the liver. High metabolic stability is generally desirable for orally administered drugs to ensure sufficient systemic exposure.
Protocol:
-
Incubation: The test compound is incubated with pooled liver microsomes (from human or other species) and a NADPH-regenerating system (cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining compound concentration versus time.
Visualizing In Vitro ADME Workflow
The following diagram illustrates the typical workflow for in vitro ADME screening in early drug discovery, from initial compound submission to data analysis and decision-making.
Caption: A typical workflow for in vitro ADME profiling in early drug discovery.
Comparing the efficacy of different reducing agents for 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine, a valuable spirocyclic amine building block in medicinal chemistry, can be achieved through various reductive pathways. The choice of reducing agent is a critical parameter that significantly influences reaction efficiency, yield, purity, and overall process safety. This guide provides an objective comparison of the efficacy of different reducing agents for the synthesis of this target molecule, supported by experimental data and detailed protocols.
Two primary synthetic strategies are explored: the reduction of a nitrile precursor, 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile, and the reductive amination of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one.
Comparison of Reducing Agents for Nitrile Reduction
The reduction of the nitrile intermediate, 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile, is a direct route to the desired primary amine. The efficacy of two common reducing agents, Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation with Raney Nickel, are compared below.
| Reducing Agent | Precursor | Typical Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile | THF, 0 °C to reflux | 75-85 | 4-6 | High reactivity, effective for a wide range of functional groups. | Highly reactive with water and protic solvents, requires anhydrous conditions and careful handling.[1] |
| Catalytic Hydrogenation (Raney Ni) | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile | Ethanol, H₂ (50 psi), NH₃ (optional) | 80-95 (typical) | 4-12 | High yields, environmentally benign (uses H₂), catalyst is reusable. | Requires specialized high-pressure equipment, potential for side reactions (secondary/tertiary amine formation).[2][3] |
Comparison of Reducing Agents for Reductive Amination
An alternative pathway involves the one-pot reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one with an ammonia source. This method's success is highly dependent on the choice of a reducing agent that selectively reduces the intermediate imine in the presence of the starting ketone.
| Reducing Agent | Precursor | Typical Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | 1,4-Dioxaspiro[4.5]decan-8-one | Methanol, NH₄OAc, pH 6-7 | 70-85 (typical) | 12-24 | High selectivity for imines over ketones, milder than NaBH₄.[4] | Toxic cyanide byproduct, requires careful handling and disposal. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,4-Dioxaspiro[4.5]decan-8-one | Dichloromethane, NH₄OAc | 75-90 (typical) | 6-18 | High selectivity, mild, non-toxic byproducts.[4] | More expensive than other borohydrides. |
Experimental Protocols
Method 1: Reduction of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile with LiAlH₄
Step 1: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile
This precursor can be synthesized from 1,4-Dioxaspiro[4.5]decan-8-one via a two-step sequence involving a Wittig-type reaction followed by cyanation, or through direct cyanation methods.
Step 2: Reduction to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (2.0 g, 52.7 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath with magnetic stirring.
-
Dissolve 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile (5.0 g, 27.6 mmol) in 50 mL of anhydrous THF.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (2 mL), 15% aqueous NaOH solution (2 mL), and then water (6 mL).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine as an oil. The product can be further purified by vacuum distillation if necessary.
Method 2: Catalytic Hydrogenation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile with Raney Nickel
-
To a high-pressure hydrogenation vessel, add 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile (5.0 g, 27.6 mmol) and 100 mL of ethanol.
-
Add a slurry of Raney Nickel (approximately 1.0 g, washed with ethanol) to the solution. To suppress the formation of secondary amines, 5-10 equivalents of ammonia in ethanol can be added.[2]
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours, monitoring the uptake of hydrogen.
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite®, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography to yield 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine.
Method 3: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one with Sodium Cyanoborohydride
-
In a 250 mL round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (5.0 g, 32.0 mmol) and ammonium acetate (24.7 g, 320 mmol) in 100 mL of methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (2.4 g, 38.4 mmol) in 20 mL of methanol.
-
Add the sodium cyanoborohydride solution dropwise to the reaction mixture.
-
Adjust the pH of the reaction mixture to 6-7 by the careful addition of glacial acetic acid.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the disappearance of the starting ketone by TLC.
-
Quench the reaction by the slow addition of 2M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH to a pH of >12 and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.
-
Purify by vacuum distillation or column chromatography.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine.
Experimental Workflow for LiAlH₄ Reduction
Caption: Experimental workflow for the LiAlH₄ reduction of the nitrile precursor.
Logical Relationship of Reducing Agent Selection
Caption: Decision tree for selecting a reducing agent based on the synthetic route.
References
Assessing the Purity of Synthesized 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine, a spirocyclic primary amine of interest in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is highlighted as the primary technique, with comparisons to Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The synthesis of this compound likely proceeds through a two-step sequence starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. This involves a Wittig-type reaction to introduce a cyanomethyl group, followed by reduction of the resulting nitrile to the target primary amine. This synthetic pathway can introduce several potential impurities that must be monitored, including unreacted starting materials, intermediates, and byproducts of side reactions.
Comparison of Key Analytical Methods for Purity Assessment
A multi-pronged analytical approach is often necessary for the comprehensive characterization of a novel compound. The following table summarizes the performance of HPLC, GC, and NMR for the purity assessment of this compound.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity of the analyte and its interaction with a stationary phase. | Quantitative purity, detection of non-volatile impurities and byproducts. | High resolution and sensitivity, applicable to a wide range of compounds, robust and reproducible. | The target amine lacks a strong UV chromophore, necessitating derivatization for sensitive UV detection. |
| Gas Chromatography (GC) | Separation based on the volatility and boiling point of the analyte in a gaseous mobile phase. | Detection of volatile impurities, residual solvents, and certain byproducts. | Excellent for separating volatile and thermally stable compounds, high resolution. | The target amine may require derivatization to improve volatility and peak shape. Not suitable for non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, can be quantitative (qNMR) without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most widely used technique for purity determination in pharmaceutical development due to its high resolving power and sensitivity. For a primary amine like this compound, which lacks a UV chromophore, pre-column derivatization is necessary for sensitive UV detection. Derivatization with an agent such as dansyl chloride introduces a highly UV-absorbent moiety, allowing for quantification at low levels.
Hypothetical HPLC Data
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound after derivatization with dansyl chloride. The data illustrates the separation of the main compound from potential process-related impurities.
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material) | 8.2 | 0.15 |
| 2 | (1,4-Dioxaspiro[4.5]dec-8-ylidene)acetonitrile (Intermediate) | 12.5 | 0.30 |
| 3 | This compound (Product) | 15.8 | 99.40 |
| 4 | Unknown Impurity | 17.1 | 0.15 |
Experimental Protocols
HPLC Method with Pre-column Derivatization
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Dansyl chloride
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of the amine sample in acetonitrile.
-
In a vial, mix 100 µL of the sample solution with 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of a 10 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes in the dark.
-
Cool the solution to room temperature and add 100 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.
-
Dilute the solution to 1 mL with the initial mobile phase composition.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Experimental workflow for purity assessment.
Alternative and Complementary Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, derivatization with a reagent like trifluoroacetic anhydride (TFAA) can improve its volatility and chromatographic behavior. GC-MS is particularly useful for detecting residual solvents from the synthesis and purification steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the synthesized compound and the identification of major impurities. While generally less sensitive than chromatographic methods, Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound without the need for a specific reference standard of the analyte.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their subsequent studies.
References
Comparative Biological Evaluation of Novel Spirocyclic Compounds: A Focus on the 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine Moiety and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that offer enhanced therapeutic potential and favorable pharmacological profiles is a cornerstone of modern drug discovery. Among the vast array of molecular architectures, spirocyclic systems have garnered considerable interest due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target selectivity and metabolic stability. This guide provides a comprehensive comparison of the biological activities of compounds containing the 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine moiety and its structurally related analogs, supported by available experimental data.
While direct biological evaluation data for compounds featuring the precise this compound moiety remains limited in publicly accessible literature, a comparative analysis of closely related spirocyclic structures reveals significant therapeutic potential across various target classes. This guide will focus on the biological activities of analogous aza-spiro[4.5]decane and oxa-azaspiro[4.5]decane derivatives, for which quantitative data is available. These analogs serve as valuable surrogates for understanding the potential pharmacological landscape of the target moiety.
Comparative Analysis of Biological Activity
The biological evaluation of spirocyclic compounds structurally related to the this compound moiety has revealed potent and selective activity at several key therapeutic targets, including Janus kinases (JAKs), muscarinic acetylcholine receptors, and sigma-1 (σ1) receptors. The following tables summarize the quantitative data for representative compounds from these classes.
Table 1: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against TYK2/JAK1 Kinases
| Compound ID | Target | IC₅₀ (nM)[1] | Selectivity vs. JAK2 |
| Compound 48 | TYK2 | 6 | >23-fold |
| JAK1 | 37 |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Receptor Binding Affinity of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives for Muscarinic Receptors
| Compound ID | Receptor Subtype | Kᵢ (nM) | Functional Activity |
| 6a | M₁ | High Affinity | Partial Agonist[2] |
| M₂ | High Affinity |
Kᵢ: Inhibitory constant, a measure of binding affinity.
Table 3: Receptor Binding Affinity of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 (σ1) Receptors
| Compound ID | Receptor Subtype | Kᵢ (nM)[3] | Selectivity vs. σ2 Receptors |
| 5a | σ₁ | 5.4 ± 0.4 | 30-fold |
Kᵢ: Inhibitory constant, a measure of binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to generate the data presented above.
TYK2/JAK1 Kinase Inhibition Assay
The inhibitory activity of the 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1 was determined using a biochemical assay that measures the phosphorylation of a substrate peptide. A typical protocol involves:
-
Reagents and Materials: Recombinant human TYK2 and JAK1 enzymes, ATP, substrate peptide (e.g., a synthetic peptide containing a tyrosine residue), test compounds, and a suitable kinase buffer.
-
Assay Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based method.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Muscarinic Receptor Binding Assay
The binding affinities of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives for M₁ and M₂ muscarinic receptors were determined using a radioligand binding assay. The general steps are as follows:
-
Reagents and Materials: Cell membranes expressing the target muscarinic receptor subtype (M₁ or M₂), a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), unlabeled test compounds, and a binding buffer.
-
Assay Procedure:
-
The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out until equilibrium is reached.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
-
Data Analysis: The Kᵢ values are calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Sigma-1 (σ1) Receptor Binding Assay
The affinity of the 1,4-dioxa-8-azaspiro[4.5]decane derivatives for the σ1 receptor was also determined via a radioligand binding assay.
-
Reagents and Materials: Guinea pig brain membranes (a rich source of σ1 receptors), a radiolabeled σ1 receptor ligand (e.g., [³H]-(+)-pentazocine), unlabeled test compounds, and a suitable buffer.
-
Assay Procedure:
-
The brain membranes are incubated with the radioligand and a range of concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled σ1 ligand (e.g., haloperidol).
-
Following incubation, the bound radioactivity is separated from the free by filtration.
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The Kᵢ values are determined from the IC₅₀ values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by these spirocyclic compounds is essential for elucidating their mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling cascades and experimental workflows.
Caption: TYK2/JAK1 Signaling Pathway and Point of Inhibition.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine, ensuring compliance and minimizing risk.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with care. Always consult the specific Safety Data Sheet (SDS) provided by the supplier. General handling precautions for this and structurally similar compounds include wearing appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses. | Protects eyes from potential splashes of the chemical.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the amine compound.[1][2] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from accidental spills.[1] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. | Avoids inhalation of any potential vapors or mists.[3][4][5] |
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and strong oxidizing agents, strong acids, and strong bases.[1][4]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with institutional, local, and national regulations. The following is a general guide based on best practices for chemical waste disposal.
-
Waste Characterization : Determine if the waste is pure this compound or if it is mixed with other solvents or reagents. This is a critical step as mixing with hazardous materials will require the entire mixture to be treated as hazardous waste.[1][6]
-
Segregation : Keep waste containing this amine separate from other chemical waste streams to prevent potentially hazardous reactions.[2] Do not mix with acids or strong oxidizing agents.[4]
-
Containerization :
-
Labeling : Clearly label the waste container with the full chemical name: "Waste this compound".[1] If it is a mixture, list all components and their approximate concentrations. The label should also include appropriate hazard warnings.[2]
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from direct sunlight and heat sources.[1][2] This area should be secure and inaccessible to unauthorized personnel.
-
Final Disposal :
-
Empty Containers : Triple rinse empty containers with a suitable solvent (e.g., ethanol or water). Collect the rinsate as chemical waste and dispose of it with the amine waste.[1] Once cleaned and with the label defaced, the container may be disposed of as regular trash, depending on institutional policies.[1]
Spill Management
In the event of a spill, ensure the area is well-ventilated and restrict access.[4] Wearing appropriate PPE, absorb the spill with inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[4] Avoid generating dust.[4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Quantitative Data Summary
Table 2: Key Hazard Information for Structurally Related Compounds
| Hazard Statement | Description | Source Compound |
| H302 | Harmful if swallowed. | 1,4-DIOXASPIRO[4.5]DECANE-8-ACETIC ACID[3], 2-Amino-2-methyl-1-propanol[5] |
| H315 | Causes skin irritation. | 1,4-DIOXASPIRO[4.5]DECANE-8-ACETIC ACID[3] |
| H318 / H319 | Causes serious eye damage / irritation. | 1,4-DIOXASPIRO[4.5]DECANE-8-ACETIC ACID[3], 2-Amino-2-methyl-1-propanol[5] |
| H335 | May cause respiratory irritation. | 1,4-dioxaspiro[4.5]decan-8-one[4] |
This data, from similar chemical structures, underscores the importance of the recommended PPE and handling procedures to mitigate exposure risks during disposal.
By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. chemdmart.com [chemdmart.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
Essential Safety and Handling Guide for 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be powder-free and disposable.[2][3][4] | To prevent skin contact, which can cause irritation[1]. Powder-free gloves are recommended to avoid contamination[3]. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard[2][5]. | To protect against splashes that can cause serious eye irritation[1]. |
| Body Protection | A long-sleeved laboratory coat, buttoned completely. For larger quantities or increased risk, a chemical-resistant apron or suit is advised[2][4][5]. | To protect the skin from accidental contact and contamination[2]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is essential[1][6]. If ventilation is inadequate, a NIOSH-approved respirator is required[2]. | To prevent inhalation of vapors or aerosols that may cause respiratory irritation[1]. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot[2]. | To protect feet from spills. |
Operational Plan: Safe Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure[6]. Eyewash stations and safety showers must be readily accessible[7].
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing[1]. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory[6][8].
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a sealed container for disposal. Prevent the spill from entering drains or waterways[1][6].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1][6].
-
Keep away from incompatible substances and sources of ignition[1][9].
-
The compound should be stored at 0-8 °C for stability[10].
Disposal Plan
All waste containing this compound must be considered hazardous waste.
-
Container Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][9]. Do not reuse empty containers.
-
Contaminated Materials: Any materials used for cleaning spills or contaminated PPE must be placed in a sealed, labeled container and disposed of as hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. pppmag.com [pppmag.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
